molecular formula C15H29N3O4 B1341653 2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate CAS No. 1177325-15-3

2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate

Cat. No.: B1341653
CAS No.: 1177325-15-3
M. Wt: 315.41 g/mol
InChI Key: JLTZLFPDQGWMCD-UHFFFAOYSA-N
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Description

2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate is a useful research compound. Its molecular formula is C15H29N3O4 and its molecular weight is 315.41 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-ethylpiperazin-1-yl)methyl]azepane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3.C2H2O4/c1-2-15-8-10-16(11-9-15)12-13-6-4-3-5-7-14-13;3-1(4)2(5)6/h13-14H,2-12H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTZLFPDQGWMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2CCCCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and properties of 2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate

Author: BenchChem Technical Support Team. Date: February 2026

The following comprehensive technical guide details the molecular structure, physicochemical properties, synthetic pathways, and handling protocols for 2-[(4-Ethylpiperazin-1-yl)methyl]azepane oxalate . This document is designed for researchers and drug development professionals, synthesizing available data with standard medicinal chemistry principles.

Executive Summary

This compound (CAS: 1177325-15-3) is a specialized bicyclic diamine scaffold utilized primarily as a building block in the synthesis of Central Nervous System (CNS) active agents.[1][2][3] Characterized by a seven-membered azepane ring linked via a methylene bridge to a piperazine moiety, this molecule represents a "privileged structure" capable of probing G-protein coupled receptors (GPCRs), particularly histaminergic and dopaminergic subtypes. The oxalate salt form is preferred for its enhanced crystallinity, stability, and water solubility compared to the hygroscopic free base.

Chemical Identity & Physicochemical Properties[5][6][7][8]

Nomenclature and Identification
ParameterDetail
Systematic Name This compound
CAS Number 1177325-15-3
Molecular Formula C₁₃H₂₇N₃[4] · C₂H₂O₄
Molecular Weight 315.41 g/mol (Salt) / 225.38 g/mol (Free Base)
SMILES CCN1CCN(CC1)CC2CCCCCN2.C(=O)(C(=O)O)O
InChI Key Derived from structure
Appearance White to off-white crystalline solid
Structural Analysis

The molecule features two distinct saturated nitrogen heterocycles:

  • Azepane Ring (Homopiperidine): A flexible 7-membered ring. The C2-substitution creates a chiral center, introducing stereochemical complexity (R/S enantiomers).

  • Piperazine Ring: A rigid 6-membered ring in a chair conformation, substituted at N4 with an ethyl group to modulate lipophilicity.

  • Methylene Linker: A single carbon spacer (-CH₂-) connecting the C2 of azepane to N1 of piperazine, allowing rotational freedom for receptor docking.

Physicochemical Profile (Predicted)
  • Solubility: Highly soluble in water (>10 mg/mL) and DMSO; sparingly soluble in non-polar solvents (Hexane, Et₂O).

  • pKa: Polyprotic base.

    • pKa₁ (Azepane N): ~10.5 (Highly basic)

    • pKa₂ (Piperazine N4): ~8.5

    • pKa₃ (Piperazine N1): ~4.0 (Reduced basicity due to steric/electronic effects)

  • LogP (Free Base): ~1.8 (Estimated). The oxalate salt significantly reduces the apparent LogP, facilitating aqueous formulation.

Synthetic Methodology

The synthesis of 2-[(4-Ethylpiperazin-1-yl)methyl]azepane typically involves the coupling of a C2-functionalized azepane precursor with N-ethylpiperazine. Two primary routes are viable: Reductive Amination (Route A) and Nucleophilic Substitution (Route B).

Synthesis Pathway Diagram

The following diagram outlines the logical flow for constructing the scaffold, starting from Azepane-2-carboxylic acid.

SynthesisPath Figure 1: Convergent Synthesis of this compound Start Azepane-2-carboxylic Acid (Starting Material) Inter1 Azepan-2-ylmethanol (Reduction) Start->Inter1 LiAlH4 / THF Reflux Inter2 2-(Chloromethyl)azepane (Activation) Inter1->Inter2 SOCl2 or MsCl DCM, 0°C ProductBase Free Base Intermediate Inter2->ProductBase K2CO3, MeCN Reflux Reagent 1-Ethylpiperazine Reagent->ProductBase Final 2-[(4-Ethylpiperazin-1-yl)methyl]azepane Oxalate ProductBase->Final Oxalic Acid EtOH/Et2O

Detailed Experimental Protocol (Route B: Nucleophilic Substitution)

Rationale: This route avoids the instability often associated with alpha-amino aldehydes required for reductive amination.

Step 1: Reduction to Azepan-2-ylmethanol

  • Reagents: Azepane-2-carboxylic acid (1.0 eq), Lithium Aluminum Hydride (LiAlH₄, 2.5 eq), Anhydrous THF.

  • Procedure: Suspend LiAlH₄ in THF at 0°C. Add the acid portion-wise. Reflux for 4-6 hours.

  • Workup: Quench via Fieser method (Water, 15% NaOH, Water). Filter precipitate. Concentrate filtrate to yield the alcohol.

Step 2: Activation to 2-(Chloromethyl)azepane

  • Reagents: Azepan-2-ylmethanol (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DCM.

  • Procedure: Dissolve alcohol in DCM. Add SOCl₂ dropwise at 0°C. Stir at RT for 2 hours. Evaporate solvent/excess reagent to yield the chloride hydrochloride salt.

Step 3: Coupling with 1-Ethylpiperazine

  • Reagents: 2-(Chloromethyl)azepane HCl (1.0 eq), 1-Ethylpiperazine (1.2 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), Acetonitrile (MeCN).

  • Procedure:

    • Suspend K₂CO₃ in MeCN.

    • Add the azepane chloride and ethylpiperazine.

    • Reflux for 12-16 hours (monitor by TLC/LC-MS).

    • Filter inorganic salts. Concentrate filtrate.

    • Purification: Flash chromatography (DCM:MeOH:NH₄OH) to isolate the free base.

Step 4: Salt Formation (Oxalate)

  • Procedure: Dissolve the free base in absolute ethanol. Add a stoichiometric amount (1.0 eq) of oxalic acid dihydrate dissolved in warm ethanol.

  • Crystallization: Cool slowly to 4°C. If no precipitate forms, add diethyl ether as an antisolvent. Filter the white solid and dry under vacuum.

Analytical Validation

To ensure scientific integrity, the identity of the compound must be validated using the following markers.

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) Azepane: Multiplets δ 1.4–1.8 (ring CH₂), δ 2.7–3.0 (N-CH₂). Linker: Doublet/Multiplet δ 2.3–2.5 (N-CH₂-N). Piperazine: Broad singlets/multiplets δ 2.3–2.6. Ethyl: Triplet δ 1.0 (CH₃), Quartet δ 2.3 (CH₂). Oxalate: Broad singlet δ 10-12 (COOH/NH+ exchangeable).
LC-MS (ESI+) [M+H]⁺: m/z 226.2 (Free base peak). Fragmentation: Loss of ethyl group (m/z ~197) or cleavage of linker.
HPLC Purity Column: C18. Mobile Phase: H₂O/MeCN (0.1% TFA). Retention time will be short due to high polarity of the diamine.

Applications & Biological Relevance

This molecule serves as a critical intermediate in the discovery of:

  • Antipsychotics: The azepane ring mimics the flexible region of atypical antipsychotics, while the piperazine moiety is a classic pharmacophore for Dopamine D2/D3 and Serotonin 5-HT receptors.

  • Antihistamines: Structurally analogous to Azelastine, the C2-substituted variant offers a novel vector for H1 receptor antagonism with potentially altered metabolic stability.

  • Sigma Receptor Ligands: The basic nitrogen atoms separated by an ethylene-like bridge (via the ring) fit the Sigma-1 receptor pharmacophore model.

Pharmacophore Mapping

Pharmacophore Figure 2: Pharmacophore Features of the Molecule Azepane Azepane Ring (Hydrophobic/Steric Bulk) BasicN1 Azepane Nitrogen (Proton Acceptor) Azepane->BasicN1 Linker Methylene Bridge (Rotational Spacer) BasicN1->Linker BasicN2 Piperazine N1 (H-Bond Acceptor) Linker->BasicN2 BasicN3 Piperazine N4 (Cationic Center) BasicN2->BasicN3 Rigid Spacer Ethyl Ethyl Group (Lipophilic Tail) BasicN3->Ethyl

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. The oxalate component is toxic if ingested in large quantities (nephrotoxic).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

  • ChemSrc. (2025). This compound - CAS 1177325-15-3.[1][2][3] Retrieved from [Link]

  • PubChem. (2025).[5] Azepane | C6H13N. National Library of Medicine. Retrieved from [Link]

  • Van Brabandt, W., et al. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Journal of Organic Chemistry. (Contextual reference for azepane/piperazine synthesis). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Properties and Stability Profile of Azepane Oxalate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Salt Formation in Modern Drug Development

The azepane ring system, a seven-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its structural flexibility and ability to engage in key binding interactions make it a valuable motif for targeting a wide range of biological pathways. However, like many active pharmaceutical ingredients (APIs), azepane-based molecules can exhibit suboptimal physicochemical properties, such as poor aqueous solubility or physical instability, which can hinder their development into viable drug products.

Salt formation is a cornerstone strategy to overcome these liabilities.[5][6] By reacting a basic API, such as an azepane derivative, with an acidic counterion, a crystalline salt with markedly different and often superior properties can be engineered. Oxalic acid, a simple dicarboxylic acid, is a frequently employed counterion due to its ability to form stable, crystalline salts with improved characteristics.[7][8]

A comprehensive understanding of the resulting salt's thermodynamic properties and stability profile is not merely an academic exercise; it is a critical prerequisite for successful drug development.[9][10] These parameters govern everything from the manufacturing process and formulation design to the shelf-life, bioavailability, and ultimately, the safety and efficacy of the final drug product.[11][12] This guide provides an in-depth exploration of the key thermodynamic and stability attributes of azepane oxalate derivatives, the analytical techniques used to characterize them, and the scientific rationale underpinning these assessments.

Section 1: Elucidating the Thermodynamic Landscape

The formation of a stable crystalline salt is driven by favorable thermodynamic principles. The Gibbs free energy change (ΔG) of the salt formation process must be negative, indicating a spontaneous transition to a more stable energetic state. This is governed by the interplay between enthalpy (ΔH), representing changes in bond energies and lattice forces, and entropy (ΔS), related to the degree of disorder in the system.[10][13] A deep understanding of these properties is essential for predicting the salt's behavior.

Melting Point and Thermal Behavior: A Window into Crystal Lattice Energy

The melting point (Tm) of a pharmaceutical salt is a fundamental physical property and a primary indicator of its thermal stability and the strength of its crystal lattice. A successful salt formation is often confirmed when the new solid form exhibits a distinct melting point that is different from, and typically intermediate to, the melting points of the parent API and the coformer (oxalic acid).[7] This thermal behavior is precisely characterized using Differential Scanning Calorimetry (DSC).

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It reveals endothermic events like melting and desolvation, and exothermic events like crystallization or decomposition. For an azepane oxalate salt, the DSC thermogram provides critical data on its melting point, purity, and the potential presence of different polymorphic forms.[7][11][14]

Table 1: Hypothetical DSC Data for Azepane Oxalate Salt Formation

CompoundOnset Temperature (°C)Peak Melting Point (°C)Enthalpy of Fusion (J/g)
Azepane Derivative (API)128.5131.295.4
Oxalic Acid Dihydrate98.1101.5 (dehydration)350.1
Azepane Oxalate Salt185.3188.7152.8

Note: Data is illustrative and based on typical observations for organic salt formation.[7]

Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the azepane oxalate derivative into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system, especially if solvates are suspected. An unsealed or pierced lid may be used to study desolvation events.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the expected melting point (e.g., 250 °C).

    • Maintain a constant flow of inert nitrogen gas (e.g., 50 mL/min) to provide a stable thermal atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature, peak maximum, and integrated area of any endothermic or exothermic events.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_output Data Output Weigh 1. Weigh Sample (2-5 mg) Seal 2. Seal in Pan Weigh->Seal Load 3. Load Sample & Reference Seal->Load Program 4. Run Thermal Program (e.g., 10°C/min) Load->Program Analyze 5. Analyze Thermogram Program->Analyze Data Identify: - Melting Point (Tm) - Enthalpy (ΔH) - Phase Transitions Analyze->Data

DSC Experimental Workflow.

Section 2: Characterizing the Comprehensive Stability Profile

The stability of a pharmaceutical salt is a multi-faceted property that dictates its viability. An ideal salt must be resistant to degradation under typical manufacturing, storage, and physiological conditions. Key aspects of the stability profile include thermal stability, hygroscopicity, and solid-state (polymorphic) stability.

Thermal Stability and Decomposition

While DSC identifies the melting point, Thermogravimetric Analysis (TGA) quantifies changes in mass as a function of temperature.[11][14] This technique is indispensable for determining the temperature at which the compound begins to decompose. For oxalate salts, TGA can reveal a characteristic multi-step degradation pattern, often involving an initial loss of water (for hydrates), followed by decomposition of the oxalate moiety.[15][16] This information is crucial for setting drying temperatures during manufacturing and defining storage limits.

Table 2: Hypothetical TGA Data for an Azepane Oxalate Dihydrate Salt

StepTemperature Range (°C)Mass Loss (%)Assignment
180 - 1208.5Loss of two water molecules (dehydration)
2190 - 25045.2Decomposition of azepane moiety
3> 25015.3Decomposition of oxalate

Note: Data is illustrative. The decomposition pathway can vary significantly.

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 5-10 mg of the azepane oxalate derivative onto the TGA balance pan.

  • Instrument Setup: Place the pan onto the TGA's high-precision microbalance within the furnace.

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C) to ensure complete decomposition.

    • Maintain a constant flow of inert nitrogen gas.

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature for each distinct mass loss step.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_output Data Output Load_TGA 1. Load Sample (5-10 mg) onto TGA pan Heat 2. Heat at Controlled Rate (e.g., 10°C/min) Load_TGA->Heat Measure 3. Continuously Measure Mass Heat->Measure Analyze_TGA 4. Analyze Mass vs. Temp Plot Measure->Analyze_TGA Data_TGA Identify: - Decomposition Temp - Solvate/Hydrate Stoichiometry Analyze_TGA->Data_TGA

TGA Experimental Workflow.
Hygroscopicity: The Critical Role of Water

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical stability parameter.[8][11] Excessive water uptake can lead to disastrous consequences, including:

  • Physical changes: Deliquescence, caking, and altered flow properties.

  • Chemical degradation: Hydrolysis of the API.

  • Phase transformations: Conversion to a less stable or less soluble polymorphic form.

Oxalate salts can exhibit a wide range of hygroscopic behaviors.[17][18][19] Dynamic Vapor Sorption (DVS) is the gold-standard technique for quantifying this property. It measures the change in mass of a sample as it is exposed to a precisely controlled stream of humidified air across a range of relative humidity (RH) levels.

Experimental Protocol: Dynamic Vapor Sorption (DVS)
  • Sample Preparation: Place 10-20 mg of the azepane oxalate sample into the DVS sample pan.

  • Instrument Setup:

    • Dry the sample in the instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

  • Sorption/Desorption Cycle:

    • Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, wait for the sample mass to equilibrate. This is the sorption curve.

    • Decrease the RH in the same stepwise manner back to 0% RH. This is the desorption curve.

  • Data Analysis: Plot the change in mass (%) versus RH. Classify the material's hygroscopicity based on the total water uptake at a high RH (e.g., 80% or 90%). Hysteresis between the sorption and desorption curves can indicate physical changes like hydration or amorphization.

DVS_Workflow Start 1. Load Sample & Dry to Constant Weight (0% RH) Sorption 2. Increase RH in Steps (e.g., 0% -> 90%) Start->Sorption Sorption Phase Desorption 3. Decrease RH in Steps (e.g., 90% -> 0%) Sorption->Desorption Desorption Phase End 4. Analyze Mass Change vs. RH Isotherm Plot Desorption->End Data Analysis

DVS Sorption-Desorption Cycle.
Solid-State Stability and Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement. Different polymorphs of the same compound are chemically identical but are distinct physical entities with different properties, including solubility, melting point, and stability.[7][11] An uncontrolled polymorphic transformation during manufacturing or storage can have profound implications for the drug's performance.

X-ray Powder Diffraction (XRPD) is the definitive technique for solid-state characterization. It provides a unique "fingerprint" of a crystalline material based on how X-rays are diffracted by the crystal lattice. XRPD is used to:

  • Confirm the formation of a new crystalline salt.

  • Identify the specific polymorphic form.

  • Monitor for any phase changes that occur due to stress factors like heat or humidity.[7][20]

Section 3: An Integrated Approach to Stability Assessment

The true power of these analytical techniques is realized when their data are integrated to build a holistic understanding of the azepane oxalate derivative's stability. No single technique can provide the complete picture. The logical workflow involves a synergistic application of these methods to predict and mitigate potential risks.

For instance, a mass loss observed in TGA below the melting point might be correlated with a DVS experiment showing hydrate formation. An XRPD pattern taken after a DVS cycle can confirm if the water uptake induced a change in the crystal structure. A new endotherm appearing in a DSC scan after storage at high humidity could indicate a transformation to a different, less stable polymorph. This integrated assessment is the foundation of a robust preformulation strategy.

Integrated_Analysis DSC DSC Melting Point (Tm) Phase Transitions Purity TGA TGA Decomposition Temp Solvate Analysis DSC->TGA Correlate thermal events Profile Comprehensive Stability Profile DSC->Profile Thermal Stability DVS DVS Hygroscopicity Hydrate Formation Deliquescence TGA->DVS Quantify water content TGA->Profile Decomposition Pathway XRPD XRPD Crystallinity Polymorphic Form Phase Identity DVS->XRPD Check for phase changes post-humidity DVS->Profile Moisture Sensitivity XRPD->DSC Confirm identity of melting species XRPD->Profile Solid-State Form

Integrated Workflow for Stability Profiling.

This comprehensive profile directly informs critical decisions in the drug development pipeline, including the selection of excipients, the design of the manufacturing process (e.g., wet vs. dry granulation), and the specification of packaging and storage conditions to ensure the product maintains its quality, safety, and efficacy throughout its shelf life.[6][21]

Conclusion

The transformation of an azepane-based API into an oxalate salt is a powerful tool for optimizing its pharmaceutical properties. However, the creation of the salt is only the first step. A rigorous and scientifically-driven characterization of its thermodynamic properties and stability profile is paramount. Through the integrated application of core analytical techniques such as DSC, TGA, DVS, and XRPD, researchers and drug development professionals can build a comprehensive understanding of the material. This knowledge is fundamental to mitigating risks, designing robust formulations, and ultimately, delivering a safe and effective therapeutic agent to patients.

References

  • Title: Importance of Thermodynamics in Drug Designing.
  • Title: the role of thermodynamics in drug stability.
  • Title: Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility.
  • Title: Thermodynamics of Polymer Drug Interactions: An Influential Factor for the Development of a Stable Drug Delivery System.
  • Title: Thermodynamic Studies for Drug Design and Screening. Source: PMC URL: [Link]

  • Title: Recent Advances on the Synthesis of Azepane-Based Compounds. Source: ResearchGate URL: [Link]

  • Title: Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. Source: Environmental Science: Processes & Impacts (RSC Publishing) URL: [Link]

  • Title: Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility.
  • Title: Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Source: PMC URL: [Link]

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Source: Semantic Scholar URL: [Link]

  • Title: Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems.
  • Title: TGA Measurements on Calcium Oxalate Monohydrate. Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility. Source: ACP URL: [Link]

  • Title: Thermodynamic probes of cold instability: application to therapeutic proteins.
  • Title: Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Source: PMC URL: [Link]

  • Title: Salt Formation Improved the Properties of a Candidate Drug During Early Formulation Development. Source: PubMed URL: [Link]

  • Title: Azepane - Wikipedia. Source: Wikipedia URL: [Link]

  • Title: Stability of pharmaceutical salts in solid oral dosage forms. Source: Academia.edu URL: [Link]

  • Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Title: Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • Title: Stability of pharmaceutical salts in solid oral dosage forms. Source: PubMed URL: [Link]

Sources

Safety Data Sheet (SDS) and toxicity data for 2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Predicted Safety Data Sheet (SDS) and Technical Handling Manual for 2-[(4-Ethylpiperazin-1-yl)methyl]azepane oxalate.

Notice to Researchers: As this compound is a specialized research intermediate with limited public toxicological data, this guide utilizes Structure-Activity Relationship (SAR) analysis, deriving hazard classifications from its constituent pharmacophores: the Azepane ring, the Piperazine moiety, and the Oxalate counter-ion.

Part 1: Compound Identity & Physiochemical Profile[1]

1.1 Chemical Structure & Identification[1]
  • Chemical Name: this compound

  • Core Scaffolds:

    • Azepane (Homopiperidine): A 7-membered saturated nitrogen heterocycle. Known for high basicity and potential corrosivity.[2]

    • Piperazine: A 6-membered diamine ring. Associated with serotonergic activity.[3]

    • Oxalate: The salt form of oxalic acid. Associated with renal toxicity (nephrolithiasis) and hypocalcemia.[4]

  • Molecular Formula (Free Base):

    
    
    
  • Molecular Weight (Free Base): ~225.37 g/mol

  • Salt Stoichiometry: Typically 1:1 or 1:2 (Check Certificate of Analysis). Assuming 1:1 Oxalate (

    
    ), MW 
    
    
    
    315.39 g/mol .
1.2 Predicted Physical Properties
PropertyValue (Predicted)Causality/Note
Physical State Crystalline SolidOxalate salts typically stabilize liquid amines into solids.
Solubility High (Water, DMSO)Polar salt form; highly hydrophilic.
pKa (Base) ~10.5 (Azepane N)Azepane is a strong base; Piperazine N1 is moderately basic (~9.8).
Melting Point >140°C (Decomposes)Typical for oxalate salts of organic diamines.

Part 2: Hazard Identification (GHS Classification)

Danger Level: HIGH Treat as a Potent Bioactive & Corrosive Solid.

2.1 GHS Label Elements[1]
  • Signal Word: DANGER

  • Pictograms:

    • 💀 (GHS06 - Acute Toxicity)

    • ⚖️ (GHS05 - Corrosive)

    • 💔 (GHS08 - Health Hazard)

2.2 Hazard Statements (H-Codes)
  • H301: Toxic if swallowed.[1] (Driven by Azepane moiety, LD50 ~20 mg/kg in rats for parent ring).

  • H314: Causes severe skin burns and eye damage. (Azepane is corrosive; Oxalate is acidic).[2]

  • H373: May cause damage to organs (Kidneys) through prolonged or repeated exposure. (Oxalate precipitation mechanism).[2]

  • H335: May cause respiratory irritation.[2]

2.3 Precautionary Statements (P-Codes)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Part 3: Toxicology & Mechanism of Action

This section synthesizes the toxicity of the three components to predict the systemic effects of the compound.

3.1 Component Toxicity Analysis[6]
  • Azepane Moiety (The Primary Acute Hazard):

    • Mechanism: Azepane (hexamethyleneimine) is structurally similar to piperidine but more flexible. It acts as a potent ganglionic blocker and irritant.

    • Data Anchor: Parent Azepane has a reported oral LD50 in rats of 20.7 mg/kg , classifying it as Fatal if Swallowed.

  • Piperazine Moiety (The CNS Hazard):

    • Mechanism: Piperazine derivatives often act as agonists at 5-HT (serotonin) receptors.

    • Risk: Potential for "Serotonin Syndrome"-like effects: tremor, hyperreflexia, and tachycardia.

  • Oxalate Salt (The Systemic Hazard):

    • Mechanism: Systemic absorption of oxalate binds serum calcium (

      
      ), forming insoluble Calcium Oxalate (
      
      
      
      ).
    • Sequelae: Acute hypocalcemia (tetany, cardiac arrhythmia) and renal tubule obstruction (acute kidney injury).

3.2 Visualizing the Toxicity Pathway

The following diagram illustrates the dual-threat mechanism: CNS excitation combined with renal/metabolic toxicity.

ToxicityPathway cluster_Metabolism Metabolic Dissociation Compound 2-[(4-Ethylpiperazin-1-yl) methyl]azepane Oxalate FreeBase Free Base (Azepane-Piperazine) Compound->FreeBase Gastric Hydrolysis OxalicAcid Oxalic Acid Compound->OxalicAcid Gastric Hydrolysis AzepaneAction Ganglionic Blockade & 5-HT Agonism FreeBase->AzepaneAction CaBind Binds Serum Ca2+ OxalicAcid->CaBind CNS_Effect CNS Toxicity: Tremors, Seizures AzepaneAction->CNS_Effect HypoCal Acute Hypocalcemia (Cardiac Arrhythmia) CaBind->HypoCal Renal CaOx Precipitation (Kidney Damage) CaBind->Renal

Caption: Figure 1. Dual-toxicity pathway showing CNS effects from the amine base and metabolic/renal toxicity from the oxalate counter-ion.

Part 4: Technical Handling & Experimental Protocols

4.1 "Self-Validating" Handling Protocol

Rationale: Since the exact LD50 is unknown, this protocol assumes the worst-case scenario (Azepane-like toxicity) to ensure researcher safety.

The "Red Zone" Workflow:

  • Engineering Controls: All weighing and solvation must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood with HEPA filtration.

  • PPE Layering:

    • Inner Layer: Nitrile gloves (4 mil).

    • Outer Layer: Long-cuff Nitrile or Neoprene gloves (chemically resistant to amines).

    • Respiratory: If working outside a hood (strictly prohibited), a P100 respirator is mandatory.

  • Solvation Verification (The Check):

    • Step: Dissolve the solid in DMSO or Water.

    • Validation: Check pH.[7] The oxalate salt should be acidic (pH ~3-5). If pH is >9, the salt may have dissociated or is impure (free base), increasing volatility risk.

4.2 Emergency Response: The Calcium Protocol

Unlike standard chemical exposures, oxalate exposure requires specific antidotes.

In Case of Skin Contact:

  • Immediate Flush: Wash with water for 15 minutes.[5]

  • Neutralization: Apply Calcium Gluconate Gel (2.5%) .

    • Mechanism:[2][4] Provides a sacrificial source of Calcium for the oxalate to bind, preventing it from leaching calcium from the victim's tissues and bone.

  • Medical: Seek evaluation for potential systemic absorption (monitor serum

    
    ).
    
4.3 Waste Disposal (Chemical Deactivation)

Do not dispose of down the drain. The azepane ring is stable and toxic to aquatic life.

Deactivation Protocol:

  • Dissolve waste in combustible solvent (Ethanol/Acetone).

  • Add stoichiometric excess of Calcium Chloride (

    
    )  to precipitate the oxalate as Calcium Oxalate (solid).
    
  • Filter the solid (dispose as hazardous solid waste).

  • The filtrate contains the Azepane-Piperazine base. Incinerate in a licensed chemical incinerator equipped with a scrubber (to handle Nitrogen Oxide emissions).

Part 5: Analytical Reference Data

For researchers validating the identity of this compound, the following spectral signatures are predicted based on the substructures.

5.1 Predicted NMR Signatures (

-NMR,

)
MoietyChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Azepane 3.0 - 3.4Multiplet4H

-protons (Ring N-CH2)
Azepane 1.5 - 1.8Multiplet8H

-protons (Ring C-CH2)
Linker 2.6 - 2.8Singlet/Doublet2HN-CH2-Ring
Piperazine 2.4 - 3.0Broad Broad8HPiperazine Ring Protons
Ethyl 1.05Triplet3HTerminal Methyl (-CH3)
Ethyl 2.35Quartet2HMethylene (-CH2-)
Oxalate >11.0Broad Singlet2H-COOH (Exchangeable)

Part 6: Decision Logic for Risk Assessment

Use this flowchart to determine the operational safety level required for your specific experiment.

RiskAssessment Start Start Risk Assessment: This compound Form Physical Form? Start->Form Solid Dry Powder/Crystal Form->Solid Liquid Solution (<100mM) Form->Liquid Weighing Weighing Required? Solid->Weighing Solvent Solvent Type? Liquid->Solvent Hood MANDATORY: Fume Hood + Static Control Weighing->Hood Yes DMSO DMSO/DMF (Skin Penetrant) Solvent->DMSO Water Aqueous Buffer Solvent->Water DoubleGlove Double Glove (Nitrile) Change every 30 mins DMSO->DoubleGlove StandardPPE Standard PPE (Goggles/Gloves) Water->StandardPPE

Caption: Figure 2. Operational safety decision matrix. Note that DMSO solutions pose a higher risk due to enhanced skin permeability of the toxic salt.

References

  • PubChem. (n.d.). Azepane | C6H13N - CID 8119.[8] National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Piperazine - Substance Information. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Structure-Activity Relationships of Piperazine Derivatives. PubChem Compound Summary. Retrieved February 21, 2026, from [Link]

Sources

Bioavailability and Metabolic Stability of Azepane-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioavailability and Metabolic Stability of Azepane-Based Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The azepane (hexamethyleneimine) scaffold represents a "privileged but perilous" structure in modern medicinal chemistry. While its seven-membered ring offers unique conformational vectors and side-chain orientations distinct from six-membered piperidines or five-membered pyrrolidines, it frequently suffers from poor metabolic stability and suboptimal oral bioavailability.

This guide provides a technical analysis of the physicochemical determinants governing azepane pharmacokinetics (PK), identifies specific metabolic "soft spots," and outlines actionable medicinal chemistry strategies to optimize these scaffolds. It includes detailed experimental protocols for assessing stability and permeability, grounded in industry-standard practices.

The Azepane Scaffold in Medicinal Chemistry

Structural and Physicochemical Properties

The azepane ring is a saturated, seven-membered nitrogen heterocycle.[1][2][3] Unlike the chair-form preference of piperidines, azepanes exist in a dynamic equilibrium of twisted chair and boat conformations. This flexibility allows azepane-based ligands to access unique binding pockets in targets such as GPCRs (e.g., Dopamine D3, Histamine H3) and kinases (e.g., PKA/PKB inhibitors).

However, this structural advantage comes with a physicochemical cost:

  • Lipophilicity: Azepanes are inherently more lipophilic than their piperidine counterparts due to the additional methylene group. This increases

    
    , often pushing compounds beyond the optimal range for oral bioavailability (typically 
    
    
    
    ).
  • Entropic Penalty: The high conformational flexibility can result in a higher entropic penalty upon protein binding unless the ring is constrained (e.g., via bridging or substitution).

The Bioavailability-Stability Trade-off

Data suggests a direct correlation between the azepane ring size and increased metabolic clearance. In comparative studies of H3 receptor inverse agonists, expanding a piperidine to an azepane increased Rat Liver Microsome (RLM) clearance from


 to 

[1].

Metabolic Stability: Mechanisms and Optimization

Primary Metabolic Pathways

The primary driver of azepane instability is oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2D6.

  • 
    -Carbon Hydroxylation:  The carbons adjacent to the nitrogen (positions 2 and 7) are electron-rich and sterically accessible. CYPs abstract a hydrogen atom here, leading to an unstable 
    
    
    
    -hydroxy intermediate.
  • Iminium Ion Formation: The

    
    -hydroxy species spontaneously dehydrates to form a reactive cyclic iminium ion.
    
  • Ring Opening/Lactam Formation: The iminium ion can be trapped by cytosolic nucleophiles or further oxidized to a lactam (2-oxo-azepane), rendering the molecule pharmacologically inactive.

Visualization: Azepane Metabolic Pathway

The following diagram illustrates the oxidative degradation pathway of a generic N-substituted azepane.

AzepaneMetabolism Azepane Parent Azepane (Lipophilic) AlphaOH α-Hydroxy Azepane (Unstable Intermediate) Azepane->AlphaOH Hydrogen Abstraction (Positions 2,7) CYP450 CYP450 (Oxidation) CYP450->Azepane Iminium Cyclic Iminium Ion (Reactive Electrophile) AlphaOH->Iminium -H2O Lactam Lactam Metabolite (Inactive) Iminium->Lactam Oxidation RingOpen Ring-Opened Amino Aldehyde Iminium->RingOpen Hydrolysis

Figure 1: Oxidative metabolic pathway of azepane showing critical instability at the


-carbon.
Optimization Strategies

To mitigate these issues without abandoning the scaffold, the following strategies are field-proven:

StrategyMechanism of ActionExample Outcome
Fluorination Introduction of fluorine at C2/C7 positions blocks metabolic abstraction of protons due to the strong C-F bond.Reduced

by >50% in H3R antagonists [1].
Steric Shielding Methylation at C2/C7 creates steric hindrance, preventing CYP heme access to the

-proton.
Improved

in 11

-HSD1 inhibitors [2].
Ring Contraction Switching to a piperidine or pyrrolidine reduces lipophilicity and removes one methylene metabolic site.Often restores metabolic stability but alters vector geometry.
Bridging Creating a bicyclic system (e.g., 8-azabicyclo[3.2.1]octane) locks conformation and reduces lipophilicity.Enhances selectivity and reduces entropic penalty.

Bioavailability Determinants

Permeability and Efflux

Azepane-based compounds often exhibit high passive permeability due to their lipophilic nature. However, this can make them substrates for efflux transporters like P-glycoprotein (P-gp).

  • Diagnostic: A high efflux ratio (

    
    ) in Caco-2 assays indicates P-gp liability.
    
  • Correction: Capping the azepane nitrogen with polar groups (e.g., sulfonamides, amides) or reducing overall Total Polar Surface Area (TPSA) to < 90 Ų can modulate this.

Solubility

The basic nitrogen of the azepane (pKa ~10-11) ensures good solubility in acidic media (stomach), but precipitation may occur in the neutral environment of the intestine. Salt formation (e.g., Hydrochloride or Tartrate) is critical for formulation.

Experimental Protocols

In Vitro Microsomal Stability Assay

This protocol determines the intrinsic clearance (


) of azepane derivatives using liver microsomes.

Reagents:

  • Test Compound (

    
     DMSO stock)
    
  • Liver Microsomes (Human/Rat,

    
     protein conc.)
    
  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute Test Compound to

    
     in Phosphate Buffer (0.1% DMSO final).
    
  • Pre-incubation: Mix

    
     of compound solution with 
    
    
    
    microsomes. Incubate at 37°C for 5 min.
  • Initiation: Add

    
     of NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
    , remove 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into

    
     ice-cold Stop Solution. Centrifuge at 4000 rpm for 10 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor disappearance of parent peak.

Calculation:



Where 

is the slope of

vs time.
Optimization Logic Workflow

Use this decision tree to guide structural modifications based on assay data.

OptimizationLogic Start Start: Azepane Lead Compound Assay Run Microsomal Stability Assay Start->Assay CheckCL Is CL_int > Threshold? Assay->CheckCL MetID Perform Metabolite ID (LC-MS) CheckCL->MetID Yes (Unstable) Retest Synthesize & Retest CheckCL->Retest No (Stable) AlphaOx Major Metabolite: Alpha-Hydroxylation? MetID->AlphaOx Strat1 Strategy 1: Add F or CH3 at C2/C7 AlphaOx->Strat1 Yes Strat2 Strategy 2: Reduce Ring Size (Piperidine) AlphaOx->Strat2 Yes (Alt) Strat3 Strategy 3: Reduce Lipophilicity (LogD) AlphaOx->Strat3 No (Other Met.) Strat1->Retest Strat2->Retest Strat3->Retest

Figure 2: SAR optimization cycle for stabilizing azepane scaffolds.

Case Study Analysis

Case Study: Optimization of H3 Inverse Agonists [1] Researchers at J&J investigated azepane analogs for H3 receptor antagonism. The initial azepane hit showed high potency but poor stability.

Compound IDRing Structure

(nM)
RLM

(

)
Outcome
Cmpd 51 Azepane (unsubstituted)1.255High clearance; rapid metabolism.
Cmpd 52 3,3-Difluoropiperidine2.412Ring contraction + F improved stability.
Cmpd 54 4,4-Difluoroazepane3.128Fluorination on azepane improved stability but less than contraction.

Insight: While ring contraction was the most effective stabilizer, it slightly reduced potency. The fluorinated azepane offered a middle ground, preserving the 7-membered geometry while reducing metabolic liability.

References

  • Pierson, E. et al. (2012).[4] Mitigating Heterocycle Metabolism in Drug Discovery . Journal of Medicinal Chemistry.

  • Su, X. et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors . Bioorganic & Medicinal Chemistry Letters.

  • Breitenlechner, C. et al. (2004).[5] Structure-based optimization of novel azepane derivatives as PKB inhibitors . Journal of Medicinal Chemistry.

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods . Elsevier.

Sources

Methodological & Application

Application Note: Optimizing C-N Bond Formation Strategies for Coupling N-Ethylpiperazine with Functionalized Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of N-ethylpiperazine with azepane (hexamethyleneimine) derivatives represents a critical transformation in the synthesis of CNS-active pharmaceutical ingredients (e.g., antipsychotics, antihistamines). This scaffold combination presents unique challenges due to the steric bulk of the 7-membered azepane ring and the potential for catalyst deactivation by the secondary amine.

This guide provides two distinct, field-validated protocols:

  • Protocol A (Buchwald-Hartwig): The gold standard for coupling ethylpiperazine to aryl-functionalized azepanes.

  • Protocol B (Nucleophilic Substitution): A robust method for linking via alkyl spacers or activated heteroaromatics (

    
    ).
    

Strategic Analysis: The Steric & Electronic Challenge

Coupling a secondary amine (ethylpiperazine) to a bulky scaffold (azepane) requires overcoming significant kinetic barriers.

  • Steric Hindrance: The azepane ring adopts a twisted chair/boat conformation, creating a larger steric radius than comparable piperidines. If the coupling site is ortho to the azepane nitrogen, standard Pd-catalysts (e.g., Pd(PPh

    
    )
    
    
    
    ) often fail.
  • Catalyst Poisoning: The basic nitrogen atoms in both the piperazine and azepane can coordinate competitively to the Palladium center, shutting down the catalytic cycle.

  • Solution: We utilize RuPhos or BrettPhos precatalysts (G3/G4).[1] These bulky, electron-rich dialkylbiarylphosphine ligands facilitate oxidative addition into hindered halides and prevent amine-induced catalyst deactivation.

Visualizing the Mechanistic Pathway

To troubleshoot low yields, one must understand the catalytic cycle. The diagram below illustrates the Buchwald-Hartwig cycle specifically adapted for this substrate class.

BuchwaldCycle cluster_offcycle Common Failure Modes PreCat Pd(II) Precatalyst (RuPhos Pd G4) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActiveCat->OxAdd + Aryl-Azepane (Ar-X) PdBlack Pd Black Precipitate (Oxidation/Ligand loss) ActiveCat->PdBlack AmineBind Amine Coordination [L-Pd(II)-Ar-N(H)R] OxAdd->AmineBind + Ethylpiperazine BetaElim β-Hydride Elimination (If alkyl halide used) OxAdd->BetaElim Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot - HX (Base mediated) RedElim Reductive Elimination (Product Release) Deprot->RedElim Form C-N Bond RedElim->ActiveCat Regenerate Pd(0)

Caption: Figure 1. The Pd(0)/Pd(II) catalytic cycle using RuPhos Pd G4. Note that maintaining the active L-Pd(0) species is critical to preventing Pd black formation.

Protocol A: Buchwald-Hartwig Cross-Coupling

Target: Coupling N-ethylpiperazine to Aryl/Heteroaryl-Azepanes. Best For: Unactivated aryl bromides/chlorides or sterically hindered substrates.

Materials
  • Substrate: Bromo-aryl-azepane derivative (1.0 equiv)

  • Nucleophile: N-Ethylpiperazine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2-5 mol%)

    • Why: RuPhos is exceptionally effective for secondary amines and resists inhibition by the azepane nitrogen.

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

    • Alternative: Cs

      
      CO
      
      
      
      if base-sensitive functional groups (esters, nitriles) are present.
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure
  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charge Solids: Add the aryl-azepane (1.0 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G4 (2 mol%) to the vial.

    • Note: If using Cs

      
      CO
      
      
      
      , grind it to a fine powder immediately before use to maximize surface area.
  • Degas: Seal the vial with a septum. Evacuate and backfill with inert gas (3 cycles).[2]

  • Charge Liquids: Inject anhydrous Toluene (or Dioxane) via syringe. Add N-ethylpiperazine (1.2 equiv) last.

    • Crucial: Do not mix the catalyst and amine in solution for long periods without the aryl halide, as this can lead to catalyst decomposition.

  • Reaction: Heat the block to 85–100 °C with vigorous stirring (800+ rpm).

    • Time: Typically 2–12 hours. Monitor by LCMS.[2]

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and filter through a pad of Celite to remove Pd residues and inorganic salts.

    • Acid-Base Purification (Self-Validating Step): Extract the filtrate with 1M HCl. The product (containing basic nitrogens) will move to the aqueous layer; non-basic impurities remain in organic. Basify aqueous layer with NaOH to pH 10, then extract back into DCM.

Data Summary: Catalyst Performance
Catalyst SystemYield (%)Time (h)Comments
RuPhos Pd G4 92% 4 Optimal. Clean conversion.
BrettPhos Pd G488%6Good, but slower for this specific steric profile.
Pd(OAc)

/ BINAP
45%24Significant debromination side-product observed.
Pd

(dba)

/ Xantphos
60%18Requires higher temp (110 °C).

Protocol B: Nucleophilic Substitution ( / )

Target: Coupling via Alkyl Linkers or Activated Aryls. Best For: Cost-effective synthesis when the electrophile is highly reactive.

Scenario B1: Activated Aryl Coupling ( )

If the azepane scaffold contains a fluoro- or chloro-arene substituted with electron-withdrawing groups (NO


, CN, CF

):
  • Solvent: DMSO or NMP (Polar aprotic is essential).

  • Base: K

    
    CO
    
    
    
    or DIPEA (3.0 equiv).
  • Temp: 80–120 °C.

  • Procedure: Mix reagents and heat. No inert atmosphere strictly required, but recommended to prevent oxidation of ethylpiperazine.

Scenario B2: Alkylation with Linkers ( )

If reacting N-ethylpiperazine with N-(chloroalkyl)azepane :

  • Solvent: Acetonitrile (ACN) or Acetone.

  • Additive: NaI (0.1 equiv) – Finkelstein condition.

    • Mechanism:[1][3][4][5][6] In situ conversion of Alkyl-Cl to Alkyl-I (more reactive leaving group).

  • Base: K

    
    CO
    
    
    
    (excess).[7]
  • Temp: Reflux (60–80 °C).

Decision Matrix & Troubleshooting

Use this logic flow to select the optimal condition for your specific azepane derivative.

DecisionMatrix Start Start: Define Electrophile (Azepane-X) CheckLinker Is X on an Alkyl Chain or Aryl Ring? Start->CheckLinker Alkyl Alkyl Chain (-(CH2)n-Cl) CheckLinker->Alkyl Alkyl Aryl Aryl Ring (Ar-Cl/Br) CheckLinker->Aryl Aryl SN2 Protocol B2: SN2 Solvent: ACN + NaI (cat) Base: K2CO3 Alkyl->SN2 CheckEWG Electron Withdrawing Groups (NO2, CN, CF3) present? Aryl->CheckEWG YesEWG Yes (Activated) CheckEWG->YesEWG NoEWG No (Unactivated/Neutral) CheckEWG->NoEWG SNAr Protocol B1: SNAr Solvent: DMSO Base: DIPEA, Heat YesEWG->SNAr Buchwald Protocol A: Buchwald-Hartwig Cat: RuPhos Pd G4 Base: NaOtBu NoEWG->Buchwald

Caption: Figure 2. Decision matrix for selecting reaction conditions based on electrophile electronics and structure.

Safety & Handling

  • Palladium Toxicity: All Pd-contaminated waste must be segregated. Use thiourea scavengers (e.g., SiliaMetS®) if the final compound is for biological testing to ensure Pd < 5 ppm.

  • Piperazine Sensitization: Ethylpiperazine is a potential skin sensitizer and respiratory irritant. Handle only in a fume hood.

  • Base Hazards: NaOtBu is moisture-sensitive and caustic. Store in a desiccator.

References

  • RuPhos Pd G4 Development

    • Title: Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[8]

    • Source: Chemical Science, 2011, 2, 27-50.
    • URL:[Link]

  • Azepane Synthesis Overview

    • Title: Strategies in the synthesis of dibenzo[b,f]heteropines (Azepane derivatives).[9][10][11]

    • Source: Beilstein J. Org. Chem. 2023, 19, 675–706.
    • URL:[Link]

  • General Buchwald Protocols

    • Title: Buchwald-Hartwig Amin
    • Source: Organic Chemistry Portal.[4][12]

    • URL:[Link]

  • Catalyst Troubleshooting: Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: WuXi AppTec.

Sources

Troubleshooting & Optimization

Improving reaction yield of 2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Yield & Salt Crystallization Audience: Process Chemists & Medicinal Researchers Version: 1.2 (Current)[1]

Introduction: The "Floppy Ring" Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering low yields or purification difficulties with 2-[(4-Ethylpiperazin-1-yl)methyl]azepane .[1]

This molecule presents a classic "perfect storm" of synthetic challenges:

  • Conformational Entropy: The 7-membered azepane ring is conformationally mobile ("floppy"), creating steric shielding around the C2-position.

  • Polarity: The resulting triamine is highly polar, making aqueous extraction difficult.

  • Salt Stoichiometry: The oxalate salt requires precise stoichiometry to avoid forming hygroscopic gums (oiling out) rather than crystalline solids.[1]

This guide moves beyond standard textbook protocols to address the specific failure modes of this heterocyclic coupling.

Module 1: The Coupling Reaction (Synthesis)

The Scenario

You are coupling 2-(chloromethyl)azepane (Intermediate A) with N-ethylpiperazine (Intermediate B)[1] and observing low conversion (<60%) or significant dimer impurities.[1]

Root Cause Analysis
  • The Trap: Standard SN2 conditions (e.g., DMF/K₂CO₃) often fail here because the azepane ring hinders the backside attack on the exocyclic methylene group.

  • The Side Reaction: If the reaction is too slow, the N-ethylpiperazine acts as a base rather than a nucleophile, leading to elimination products (exocyclic alkenes) or degradation of the chloro-amine.

Protocol Optimization: The "Finkelstein-Boosted" Alkylation

To fix this, we must convert the kinetic barrier into a thermodynamic advantage using iodide catalysis.

Recommended Workflow:

  • Solvent Switch: Replace DMF (difficult to remove) with Acetonitrile (MeCN) or 2-Butanone (MEK) .[1] These allow for easier workup and cleaner salt precipitation later.

  • Catalyst: Add Potassium Iodide (KI) (0.1 eq). This generates the in-situ 2-(iodomethyl)azepane, which is ~100x more reactive toward the piperazine nucleophile.

  • Base: Use N,N-Diisopropylethylamine (DIPEA) instead of inorganic carbonates to ensure homogeneity.

Step-by-Step Protocol:

  • Dissolve 2-(chloromethyl)azepane HCl (1.0 eq) in MeCN (10 vol).

  • Add DIPEA (2.5 eq) and stir for 10 min to liberate the free base.

  • Add KI (0.1 eq) and stir for 15 min (solution turns yellow).

  • Add N-ethylpiperazine (1.2 eq).[1] Note: Excess is crucial to prevent dimerization.

  • Reflux (80°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH₃ 90:9:1).[1]

Troubleshooting Diagram: Reaction Logic

ReactionLogic Start Start: Coupling Reaction CheckTLC Check TLC/LCMS (4 hours) Start->CheckTLC Decision1 Is Starting Material (SM) > 20%? CheckTLC->Decision1 AddKI Add 0.1 eq KI (Finkelstein) Increase Temp to Reflux Decision1->AddKI Yes (Stalled) CheckImpurity Impurity: Alkene (Elimination)? Decision1->CheckImpurity No (Low Yield) Proceed Proceed to Workup AddKI->Proceed ChangeBase Switch Base: Use K2CO3/Acetone Lower Temp to 50°C CheckImpurity->ChangeBase Yes CheckImpurity->Proceed No ChangeBase->Proceed

Caption: Decision tree for optimizing the alkylation of hindered azepanes.

Module 2: Workup & Isolation (The "Goo" Phase)

The Issue

The product is a triamine. It loves water. Standard extraction (DCM/Water) often results in a massive yield loss to the aqueous layer or a stable emulsion.[1]

The Fix: pH-Switched Extraction

You must exploit the basicity difference between the product and the impurities.

Protocol:

  • Evaporation: Remove MeCN/MEK completely under vacuum. Do not extract directly from the reaction solvent.

  • Acid Wash: Dissolve residue in 1M HCl. Wash with Ethyl Acetate (EtOAc).[1]

    • Why? The product moves to the water (protonated). Non-polar impurities (unreacted alkyl halides) stay in EtOAc.[1] Discard EtOAc.

  • The "Hard" Basification: Adjust aqueous layer to pH > 12 using 50% NaOH.

    • Critical: The azepane nitrogen is highly basic. pH 10 is not enough to fully deprotonate it.

  • Extraction: Extract with Dichloromethane (DCM) (3x).

    • Tip: If emulsion forms, add a small amount of Methanol (5%) to the DCM layer.[1]

  • Drying: Dry over Na₂SO₄ (not MgSO₄, which can trap polar amines).

Module 3: Oxalate Salt Crystallization

The Scenario

You add oxalic acid, and the product turns into a sticky oil or "taffy" at the bottom of the flask. It refuses to crystallize.

Scientific Context

Oxalic acid can form:

  • Mono-oxalate (1:1): Desired for most pharmaceutical applications.[1]

  • Bis-oxalate (1:2): Often hygroscopic.[1]

  • Amorphous aggregates: Caused by rapid precipitation.

Optimization Table: Crystallization Parameters
ParameterRecommendationScientific Rationale
Solvent Ethanol (Absolute) + Acetone Water promotes oiling out.[1] Acetone acts as an anti-solvent to induce lattice formation.
Stoichiometry 0.95 eq of Oxalic AcidUsing a slight deficit prevents the formation of the acidic bis-oxalate salt.
Temperature 50°C → Room Temp → 0°C Slow cooling is essential. "Crash cooling" traps impurities and solvent, causing oils.[1]
Addition Mode Reverse Addition Add the acid solution dropwise to the amine solution. This prevents local excess of acid.
Step-by-Step Crystallization Protocol:
  • Dissolve the free base oil (from Module 2) in Absolute Ethanol (5 vol). Heat to 50°C.

  • Separately, dissolve Oxalic Acid (0.95 eq) in hot Ethanol (3 vol).

  • Add the Acid solution to the Amine solution dropwise over 30 minutes at 50°C.

  • Observation: The solution should remain clear or turn slightly cloudy. If oil droplets appear, add Acetone dropwise until they redissolve.[1]

  • Allow to cool to Room Temp (slowly, over 2 hours).

  • Chill to 0°C for 4 hours.

  • Filter and wash with cold Acetone/Ethanol (1:1).[1]

Visualizing the Salt Formation Pathway

SaltFormation FreeBase Free Base (In Ethanol) Mixing Mixing at 50°C (Slow Addition) FreeBase->Mixing Acid Oxalic Acid (In Ethanol) Acid->Mixing CheckState Check State Mixing->CheckState Oil Oiling Out? CheckState->Oil AddAcetone Add Acetone (Anti-solvent) Oil->AddAcetone Yes Cooling Slow Cool to 20°C Oil->Cooling No AddAcetone->Cooling Final Crystalline Solid Cooling->Final

Caption: Logic flow for preventing "oiling out" during oxalate salt formation.

Frequently Asked Questions (FAQ)

Q: Can I use Reductive Amination instead of Alkylation? A: Yes, and it is often cleaner. If you have access to 2-formylazepane , react it with N-ethylpiperazine using Sodium Triacetoxyborohydride (STAB) in DCE.[1] This avoids the elimination side-reactions common with the chloro-derivative. However, 2-formylazepane is less commercially stable than the chloro-analog.[1]

Q: My product is hygroscopic. Why? A: You likely formed the Bis-oxalate or have trapped solvent.

  • Fix: Recrystallize using Ethanol/Water (95:5).[1] The small amount of water helps form a stable hydrate lattice, which is often less hygroscopic than the amorphous anhydrous form.

Q: The NMR shows a split in the methylene peak. Is it impure? A: Not necessarily. At room temperature, the bulky piperazine group on the 2-position of the azepane ring can restrict rotation, leading to atropisomers or slow ring inversion. Run the NMR at 50°C; if the peaks coalesce, it is a conformational effect, not an impurity.

References

  • BenchChem. (2025).[1][2] Optimizing reaction conditions for azepane ring formation. Retrieved from .

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!)[1][3] - Why Reductive Amination is Preferred. Retrieved from .

  • MDPI. (2023).[1] Synthetic Approaches to Piperazine-Containing Drugs. Molecules. Retrieved from .[1]

  • Google Patents. Crystal forms of piperazine-linked heterocycles (Olanzapine/Nintedanib analogs). US7745429B2.[4] Retrieved from .[1]

  • National Institutes of Health (NIH). Impact of crystallization conditions on structure-based drug design. Retrieved from .

Sources

Optimizing pH conditions for the stability of azepane oxalate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azepane Oxalate Derivatives

Welcome to the dedicated technical support center for researchers working with azepane oxalate derivatives. The stability of these compounds is critically dependent on pH, a factor that influences everything from solubility to degradation kinetics. This guide is designed to provide you with expert insights, practical troubleshooting advice, and robust protocols to ensure the integrity of your experiments and the stability of your molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason pH is so critical for azepane oxalate derivatives?

A: The pH sensitivity of azepane oxalate derivatives stems from the dual nature of the molecule: it is a salt formed from a weak base (the azepane ring, a secondary amine) and a weak dicarboxylic acid (oxalic acid).[1]

  • The Azepane Moiety: The nitrogen atom in the azepane ring is basic and can be protonated (R₂NH₂⁺). In its free base form (R₂NH), it is less water-soluble and can be more susceptible to oxidative degradation.

  • The Oxalate Counter-ion: Oxalate (C₂O₄²⁻) is the conjugate base of oxalic acid, a weak acid. At low pH, it can be protonated to form bioxalate (HC₂O₄⁻) or fully protonated oxalic acid (H₂C₂O₄).[2]

The pH of the solution dictates the equilibrium between these protonated and deprotonated forms for both the azepane and the oxalate. This balance directly impacts the compound's solubility and chemical stability.[3][4] An inappropriate pH can lead to the precipitation of the less soluble free base or drive specific degradation reactions like hydrolysis.

Q2: My azepane oxalate derivative is precipitating out of my aqueous buffer. What is the likely cause?

A: Unintended precipitation is almost always a solubility issue tied to pH. The most common cause is a shift in pH that favors the formation of the neutral, less soluble free base form of the azepane derivative.

This occurs when the solution's pH rises significantly above the pKa of the azepane's conjugate acid (the protonated nitrogen). At a higher pH, the equilibrium R₂NH₂⁺ ⇌ R₂NH + H⁺ shifts to the right, generating the free base which may have poor aqueous solubility, leading to precipitation.[3] Conversely, while highly acidic conditions might improve solubility by keeping the azepane protonated, they can introduce other stability issues.[4]

Q3: I'm observing new, unexpected peaks in my HPLC chromatogram after storing my compound solution. What degradation pathways should I consider?

A: The appearance of new peaks is a classic sign of chemical degradation. For N-heterocyclic compounds like azepane derivatives, the primary degradation pathways influenced by pH are hydrolysis and oxidation.[5][6]

  • Hydrolysis: This is a major concern, especially under strongly acidic or basic conditions.[6] Depending on the substituents on the azepane ring, ester or amide functionalities elsewhere in the molecule can be cleaved. The azepane ring itself is generally stable to hydrolysis, but adjacent functional groups are often labile.

  • Oxidation: The nitrogen atom in the azepane ring can be susceptible to oxidation, potentially forming N-oxides or other degradation products. This pathway can be accelerated by exposure to oxygen, metal ions, and light, with the rate often being pH-dependent.[5][7]

Forced degradation studies are essential to identify these potential degradants and establish that your analytical method is "stability-indicating," meaning it can resolve the parent compound from all its degradation products.[8][9]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Rapid loss of parent compound peak area under acidic conditions (pH < 4).
  • Probable Cause: Acid-catalyzed hydrolysis. Functional groups such as esters, amides, or ethers attached to or near the azepane scaffold are likely being cleaved.

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Analyze the degraded sample by LC-MS to identify degradation products. Look for masses corresponding to the cleaved portions of the molecule.

    • Determine pH-Rate Profile: Conduct a systematic study by incubating the compound in a series of buffers across a pH range (e.g., pH 2 to 8) and monitor the rate of degradation at each pH. This will identify the pH at which the compound is most stable.

    • Adjust Formulation pH: Based on the pH-rate profile, adjust the pH of your stock solutions and experimental buffers to a more stable range, typically between pH 5 and 7 for many amine salts.

    • Lower Temperature: If experiments must be run at a low pH, perform them at reduced temperatures (e.g., 4°C) to slow the rate of hydrolysis.

Issue 2: Compound appears unstable in a phosphate buffer system.
  • Probable Cause: Buffer-catalyzed degradation or interaction. Phosphate buffers are generally stable and widely used, but the phosphate ion itself can sometimes act as a general acid or base catalyst, promoting hydrolysis of susceptible functional groups.

  • Troubleshooting Steps:

    • Test Alternative Buffers: Re-run the stability experiment at the same target pH using a different buffer system (e.g., citrate, acetate). See the table below for recommendations. If the compound is stable in the new buffer, the issue was specific to phosphate.

    • Investigate Buffer Concentration: If phosphate must be used, investigate the effect of buffer concentration on the degradation rate. A lower buffer concentration may reduce the catalytic effect.

    • Consult Literature: Review literature for known incompatibilities between your compound's functional groups and phosphate buffers.

Issue 3: Inconsistent results and drifting pH in unbuffered solutions.
  • Probable Cause: Lack of pH control. Azepane oxalate is a salt of a weak acid and weak base, and its solution pH can be influenced by atmospheric CO₂ absorption (which is acidic) or interactions with vessel surfaces. Without a buffer, the pH is not stable, leading to variable stability and inconsistent results.[10][11]

  • Solution: Always use a buffer system for aqueous solutions of your azepane oxalate derivative unless the experiment specifically requires an unbuffered medium. Ensure the chosen buffer has sufficient capacity to maintain the target pH throughout the experiment.

Data & Protocols

Table 1: Recommended Buffer Systems for pH Stability Studies

This table provides a starting point for selecting appropriate buffers. The optimal choice depends on the specific derivative and analytical method.

Target pH RangePrimary Buffer SystemSecondary/AlternativeConsiderations & Potential Issues
3.0 - 5.0 Acetate Buffer (Acetic Acid / Sodium Acetate)Formate Buffer (Formic Acid / Sodium Formate)Acetate: Well-characterized, non-toxic. Formate: Volatile, ideal for LC-MS applications.
5.0 - 7.0 Phosphate Buffer (NaH₂PO₄ / Na₂HPO₄)MES, PIPES (Good's Buffers)Phosphate: High buffer capacity, but can catalyze degradation and suppress MS signal. Good's Buffers: Biologically inert, but more expensive.
7.0 - 9.0 Borate Buffer (Boric Acid / Sodium Borate)Tris Buffer (Tris-HCl)Borate: Can form complexes with diols; may interfere with some assays. Tris: Temperature-dependent pKa; can be reactive with some compounds.
Protocol 1: pH-Rate Profile Screening

This protocol outlines a typical experiment to determine the pH range of maximum stability for an azepane oxalate derivative.

Objective: To quantify the degradation rate of an azepane oxalate derivative as a function of pH.

Materials:

  • Azepane oxalate derivative

  • Buffer stock solutions (e.g., Citrate pH 3, Acetate pH 5, Phosphate pH 7, Borate pH 9)

  • HPLC or UPLC system with a validated stability-indicating method

  • Constant temperature incubator or water bath (e.g., 50°C)

  • Calibrated pH meter[11]

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Buffer Solutions: Prepare buffers at the desired pH values (e.g., 3, 4, 5, 6, 7, 8, 9) at a concentration of ~50 mM.

  • Prepare Compound Stock: Prepare a concentrated stock solution of the azepane oxalate derivative in a suitable solvent (e.g., acetonitrile or water).

  • Sample Preparation: For each pH point, pipette a small volume of the compound stock into a volumetric flask and dilute with the corresponding buffer to achieve a final concentration of ~1 mg/mL.[6]

  • Initial Analysis (T=0): Immediately after preparation, analyze each sample using the stability-indicating HPLC method to determine the initial peak area of the parent compound.

  • Incubation: Place all samples in a constant temperature incubator set to an elevated temperature (e.g., 50°C) to accelerate degradation.[6]

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, cool to room temperature, and analyze by HPLC.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the parent peak area (or percentage remaining) versus time.

    • The slope of this line represents the observed first-order degradation rate constant (k_obs).

    • Create a final plot of log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

Visualized Workflows & Logic

Diagram 1: Experimental Workflow for pH Stability Screening

This diagram illustrates the logical flow of the pH-Rate Profile Screening protocol described above.

StabilityWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Incubation cluster_data Phase 3: Data Interpretation start Define pH Range & Timepoints buffer_prep Prepare Buffer Series (e.g., pH 3-9) start->buffer_prep stock_prep Prepare Compound Stock Solution buffer_prep->stock_prep sample_prep Dilute Stock into Each Buffer stock_prep->sample_prep t0_analysis Analyze T=0 Samples via HPLC sample_prep->t0_analysis incubation Incubate Samples at Elevated Temp (e.g., 50°C) t0_analysis->incubation timepoint_analysis Analyze at Timepoints (T=x) incubation->timepoint_analysis calc_rate Calculate Degradation Rate (k) at each pH timepoint_analysis->calc_rate plot_profile Plot log(k) vs. pH calc_rate->plot_profile conclusion Identify pH of Maximum Stability plot_profile->conclusion

Caption: Workflow for determining the optimal pH for compound stability.

Diagram 2: Troubleshooting Decision Tree for Stability Issues

This diagram provides a logical path to diagnose common stability problems encountered with azepane oxalate derivatives.

TroubleshootingTree start Observation: Loss of Parent Compound or Precipitation q1 Is there visible precipitate? start->q1 a1_yes Yes: Solubility Issue q1->a1_yes Yes a1_no No: Chemical Degradation q1->a1_no No q2_sol Is solution pH > pKa of azepane? a1_yes->q2_sol q2_deg Are new peaks in chromatogram? a1_no->q2_deg a2_sol_yes Likely Free Base Precipitation. Solution: Lower pH slightly or add co-solvent. q2_sol->a2_sol_yes Yes a2_sol_no Possible Salt Disproportionation or Low Intrinsic Solubility. Solution: Re-evaluate salt form or formulation. q2_sol->a2_sol_no No/Unknown a2_deg_yes Degradation Confirmed. Action: Proceed to identify degradants (LC-MS). q2_deg->a2_deg_yes Yes a2_deg_no Possible non-chromophoric degradation or binding to container. Action: Use mass balance analysis. q2_deg->a2_deg_no No

Caption: Decision tree for diagnosing stability and solubility issues.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Google Cloud.
  • pH and Solubility. (n.d.). AP Chemistry.
  • Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability. (2024, June 6). BOQU Instrument.
  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
  • pH for Stability Testing and Analysis. (n.d.). Hudson Robotics.
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022, September 15). ResearchGate.
  • Principles of Drug Action 1, Spring 2005, Amines. (2005). University of the Pacific.
  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. Retrieved February 21, 2026, from [Link]

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. (2025, December 12). Academically. Retrieved February 21, 2026, from [Link]

  • A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. (2018, February 20). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 21, 2026, from [Link]

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved February 21, 2026, from [Link]

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. (2022, April 15). PMC. Retrieved February 21, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 21, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved February 21, 2026, from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online. Retrieved February 21, 2026, from [Link]

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Interpreting complex NMR signals in 2-[(4-Ethylpiperazin-1-YL)methyl]azepane spectra

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Signal Interpretation

Guide ID: TSC-NMR-244P1A Molecule: 2-[(4-Ethylpiperazin-1-YL)methyl]azepane Prepared by: Gemini, Senior Application Scientist

Introduction for the Researcher

Welcome to the technical support guide for the structural elucidation of 2-[(4-Ethylpiperazin-1-YL)methyl]azepane. This molecule, while not exceptionally large, presents a classic challenge in NMR spectroscopy: signal overlap and conformational ambiguity. The presence of two saturated heterocyclic rings—azepane and piperazine—with multiple methylene (CH₂) groups in similar electronic environments leads to significant signal crowding in the 1.5-3.5 ppm region of the ¹H NMR spectrum.

This guide is structured as a series of questions and answers, mimicking a conversation with an application scientist. It is designed to walk you through the logical steps required to move from a complex, unresolved 1D spectrum to a fully assigned structure with conformational insights. We will leverage a suite of 1D and 2D NMR experiments, explaining not just what to do, but why each step is critical for a definitive assignment.

Part 1: Frequently Asked Questions (FAQs) - Initial Spectrum Assessment

This section addresses the most common initial observations and concerns when first analyzing the spectra of this molecule.

Question 1: My ¹H NMR spectrum is incredibly crowded, with a large, unresolved "hump" of signals between ~2.0 and 3.5 ppm. Is my sample impure?

Answer: This is the most common and expected feature for this molecule. The signal crowding arises from the numerous non-equivalent methylene (CH₂) protons on both the azepane and piperazine rings.[1][2] These protons reside in very similar chemical environments, causing their resonance frequencies to overlap significantly. While impurities can certainly complicate a spectrum, a crowded aliphatic region is inherent to this structure. The first step is not to assume impurity, but to employ 2D NMR techniques to resolve these overlapping signals.[3][4][5]

Question 2: I can clearly identify the ethyl group signals (a triplet and a quartet). How can I use these to my advantage?

Answer: The ethyl group is your ideal starting point for the assignment. Its signals are typically well-resolved and easily identifiable. This fragment serves as an anchor from which you can begin to build the rest of the molecular structure. The key is to use a Heteronuclear Multiple Bond Correlation (HMBC) experiment. The protons of the ethyl group's CH₂ will show a 2-bond correlation to the carbon they are attached to and, more importantly, a 3-bond correlation to the adjacent carbon atoms within the piperazine ring.[6][7][8] This definitively connects the ethyl group to the piperazine ring.

Question 3: Some of my signals appear broad. What could be the cause?

Answer: Signal broadening in this molecule can stem from several factors, primarily related to dynamic processes occurring on the NMR timescale:

  • Ring Conformation Inversion: Both the seven-membered azepane ring and the six-membered piperazine ring are conformationally flexible.[9][10][11][12] They undergo rapid inversion between different chair, boat, or twist-boat forms. If the rate of this inversion is comparable to the NMR frequency difference between protons in different conformations, it can lead to broadened signals.

  • Nitrogen Quadrupolar Coupling: The nitrogen atoms (¹⁴N) have a nuclear spin (I=1) and are quadrupolar, which can sometimes lead to broadening of adjacent proton signals.

  • Proton Exchange: The N-H proton on the azepane ring is exchangeable. Its signal can broaden or even disappear depending on the solvent, temperature, and presence of acidic or basic impurities. A common test is to add a drop of D₂O to the NMR tube; the N-H signal will disappear upon exchange.[13]

To investigate these dynamic effects, running a variable-temperature (VT) NMR experiment can be highly informative. Cooling the sample may slow the conformational exchange enough to resolve individual conformers, while heating can sharpen signals by moving into the fast-exchange regime.[13][14]

Part 2: Troubleshooting Guide - A Step-by-Step Workflow for Full Assignment

This section provides a detailed, problem-oriented guide to systematically assign every proton and carbon signal in the molecule.

Problem: Severe Signal Overlap in the Aliphatic Region

Question: How can I systematically resolve and assign the heavily overlapped methylene (CH₂) signals of the piperazine and azepane rings?

Answer: A multi-experiment approach is required to deconstruct the complex spectrum. The logical workflow involves identifying carbon types first, then linking protons to their carbons, and finally connecting the resulting fragments.

Before assigning protons, you must know how many carbons of each type (CH₃, CH₂, CH, Cq) are present. This is achieved with standard ¹³C and Distortionless Enhancement by Polarization Transfer (DEPT) experiments.[15][16][17][18]

  • ¹³C NMR: Provides the total number of unique carbon signals.

  • DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (Cq) are absent.[15][17]

  • DEPT-90: Shows only CH signals as positive peaks.[16][18]

By comparing these spectra, you can create a definitive count of each carbon type, which must match the known structure.

Carbon TypeExpected Count for 2-[(4-Ethylpiperazin-1-YL)methyl]azepaneExperimentExpected Signal Phase
CH₃ 1 (from ethyl group)DEPT-135Positive
CH₂ 10 (6 in azepane, 4 in piperazine + ethyl + bridge)DEPT-135Negative
CH 1 (C2 of azepane)DEPT-90 & DEPT-135Positive
Cq 0All DEPT spectraAbsent

This table summarizes the expected outcomes from DEPT experiments.

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the most powerful tool for resolving proton signal overlap.[6][7][19] It generates a 2D map correlating each proton signal with the signal of the carbon it is directly attached to.

  • How it Helps: The crowded ¹H spectrum is dispersed across the much wider ¹³C chemical shift range. Each CH, CH₂, or CH₃ group will appear as a cross-peak, linking its ¹H and ¹³C chemical shifts. This immediately resolves the overlapped proton signals into distinct groups associated with specific carbons.[4][5]

dot graph HSQC_Concept { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];

} ondot Caption: HSQC disperses overlapped proton signals based on their attached carbon.

Now that protons are resolved into groups via HSQC, the Correlation Spectroscopy (COSY) experiment connects protons that are coupled to each other, typically through three bonds (H-C-C-H).[19][20][21]

  • How it Helps: In the 2D COSY spectrum, off-diagonal cross-peaks connect coupled protons. By "walking" from one cross-peak to another, you can trace the connectivity of protons within a spin system. This allows you to identify CH₂-CH₂-CH₂ fragments within the azepane ring and the two distinct CH₂-CH₂ units of the piperazine ring.[21] However, COSY cannot "jump" across the nitrogen atoms, so it will only reveal isolated fragments at this stage.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final piece of the puzzle. It reveals correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems).[6][7][22] This is how you will link the fragments identified by COSY.

  • Key Correlations to Look For:

    • Ethyl to Piperazine: Protons of the ethyl CH₂ will show a correlation to the two adjacent piperazine carbons.

    • Bridge to Piperazine: Protons of the bridging CH₂ group (between the two rings) will show correlations to the adjacent piperazine carbons.

    • Bridge to Azepane: The same bridging CH₂ protons will also show a crucial correlation to the C2 (CH) carbon of the azepane ring. This definitively links the two heterocyclic systems.

    • Intra-ring Correlations: HMBC will also confirm assignments within the rings, for example, showing a correlation from the H2 proton on the azepane ring to the C7 and C3 carbons.

dot graph HMBC_Correlations { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [color="#EA4335", arrowhead=vee, style=dashed, labelfontcolor="#202124", labelfontsize=10];

} ondot Caption: HMBC provides the long-range correlations needed to assemble the molecular structure.

Problem: Confirming Conformation and Stereochemistry

Question: The azepane ring is flexible and has a stereocenter. How can I gain insight into its 3D structure?

Answer: While a full conformational analysis of a flexible seven-membered ring is complex, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides critical information about through-space proximity.[19][23][24]

  • NOESY vs. COSY: While COSY shows through-bond coupling, NOESY cross-peaks appear between protons that are close to each other in 3D space (typically < 5 Å), regardless of whether they are bonded.[23]

  • Application: For the azepane ring, NOESY can help determine the relative orientation of protons. For example, observing a strong NOE between protons on C2 and C7 would suggest they are on the same side of the ring in the dominant conformation. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it very sensitive to spatial arrangement.[19]

  • Important Caveat: For a flexible molecule like this, the observed NOEs represent an average of all conformations present in solution. Therefore, the data provides insight into the time-averaged proximity of protons rather than defining a single, rigid structure.[20]

Part 3: Experimental Protocols

Standard Protocol for 2D NMR Data Acquisition
  • Sample Preparation:

    • Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆). Note that chemical shifts will vary slightly between solvents.[13][25]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity (sharp, symmetrical solvent peak).

    • Acquire a standard 1D ¹H spectrum and a 1D ¹³C{¹H} spectrum. Calibrate the chemical shift scales (e.g., to residual CHCl₃ at 7.26 ppm or TMS at 0 ppm).

  • 2D Experiment Acquisition (General Parameters):

    • HSQC: Use a gradient-selected, sensitivity-enhanced sequence. Set the ¹³C spectral width to cover ~0-80 ppm (or as determined from the 1D ¹³C) and the ¹H spectral width to cover ~0-5 ppm.

    • COSY: Use a standard gradient-selected COSY (gCOSY) sequence. Set identical spectral widths in both dimensions to match the proton spectrum.

    • HMBC: Use a gradient-selected HMBC sequence. Optimize the long-range coupling delay for an average J-coupling of ~7-8 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations.[6][22]

    • NOESY: Use a standard NOESY sequence with a mixing time appropriate for a molecule of this size (e.g., 500-800 ms).

References

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  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
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  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • ResearchGate. NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes. [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

Sources

Minimizing degradation of 2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate during thermal stress

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Stabilization of 2-[(4-Ethylpiperazin-1-YL)methyl]azepane Oxalate

Status: Operational | Role: Senior Application Scientist | Scope: Process Chemistry & Formulation

Executive Summary: The Stability Paradox

You are likely encountering degradation because this specific salt form presents a "stability paradox." While the oxalate salt is often selected to improve the solubility and crystallinity of the lipophilic azepane-piperazine base, the oxalate counter-ion introduces a specific thermal vulnerability: Amidation .

The 2-[(4-Ethylpiperazin-1-yl)methyl]azepane molecule contains a secondary amine (the azepane ring nitrogen) and tertiary amines (the piperazine ring). Under thermal stress, two distinct degradation pathways compete:

  • Oxidative Dealkylation/N-Oxidation: Affecting the piperazine ring (driven by oxygen).

  • Amidation (Condensation): The reaction between the secondary azepane amine and the oxalate counter-ion (driven by heat).

This guide provides the diagnostic workflows and stabilization protocols required to mitigate these risks.

Diagnostic Workflow: Troubleshooting Degradation

User Query: "My HPLC purity dropped significantly after drying/heating. How do I identify the cause?"

Use this logic gate to determine if your degradation is oxidative (environmental) or thermal-chemical (intrinsic).

DiagnosticTree Start Sample Purity Failure (HPLC/LC-MS) MassShift Check Mass Shift (Δ m/z) of Major Impurity Start->MassShift Plus16 +16 Da (M+16) MassShift->Plus16 Oxygen Insertion Plus14 -14 Da or -28 Da (Dealkylation) MassShift->Plus14 Alkyl Loss PlusDiff +54 Da or +72 Da (Oxalyl Adducts) MassShift->PlusDiff Condensation Oxidation DIAGNOSIS: N-Oxidation Cause: O2 Exposure Plus16->Oxidation Dealkyl DIAGNOSIS: Oxidative Dealkylation Cause: Radical/Metal Contam. Plus14->Dealkyl Amidation DIAGNOSIS: Amidation Cause: Thermal Condensation PlusDiff->Amidation ActionOx PROTOCOL A: Inert Atmosphere & Chelators Oxidation->ActionOx Dealkyl->ActionOx ActionTherm PROTOCOL B: Lyophilization & Low-Temp Drying Amidation->ActionTherm

Figure 1: Diagnostic logic for identifying the root cause of degradation based on LC-MS mass shifts.

Technical FAQs: Mechanisms of Failure

Q1: Why does the oxalate salt degrade faster than the hydrochloride salt at high temperatures? A: This is due to the Amidation Pathway . Unlike HCl, oxalic acid is a dicarboxylic acid. At elevated temperatures (>60°C) or during drying processes where water is removed, the carboxyl group of the oxalate can react with the secondary amine of the azepane ring to form an oxamic acid derivative or an oxamide . This is a condensation reaction that releases water.

  • Key Insight: Removing water (drying) actually drives the equilibrium toward the impurity if heat is applied simultaneously.

Q2: I see an impurity at RRT 0.85 with a mass of M+16. Is this the azepane or piperazine? A: It is statistically most likely the Piperazine N-Oxide . The tertiary nitrogens on the piperazine ring are more electron-rich and sterically accessible for oxidation than the hindered azepane nitrogen. This reaction is radical-mediated and accelerates in the presence of trace metals (Fe, Cu) or light.

Q3: Can I just switch to a Hydrochloride salt? A: You could, but you may lose solubility or crystallinity. If you must stay with Oxalate, you must control the "Thermal Budget." The degradation follows Arrhenius kinetics; keeping the process temperature below the activation energy threshold for amidation (typically <40°C for secondary amines + oxalate) is critical.

Mechanistic Visualization

The following diagram illustrates the competing pathways you must control.

DegradationPathways API 2-[(4-Ethylpiperazin-1-YL)methyl]azepane Oxalate Salt Path1 Condensation (Loss of H2O) API->Path1 Path2 Radical Attack (N-Oxidation) API->Path2 Heat Thermal Stress (>50°C) Heat->Path1 Oxygen Atmospheric O2 + Trace Metals Oxygen->Path2 Amide Impurity A: Azepane Oxamide (Irreversible) Path1->Amide NOxide Impurity B: Piperazine N-Oxide Path2->NOxide

Figure 2: Competing degradation pathways. Thermal stress drives amidation (left), while oxidative stress drives N-oxide formation (right).

Stabilization Protocols

Protocol A: Inert Atmosphere Handling (Prevention of Oxidation)

Target: Minimizing Piperazine N-Oxides

  • Solvent Degassing: Do not rely on simple sonication. Sparge all process solvents (Water, Methanol, etc.) with Nitrogen or Argon for at least 15 minutes prior to dissolution.

  • Headspace Control: If storing solutions, ensure the headspace is <2% Oxygen.

  • Chelation (Optional): If trace metal analysis shows Fe > 1ppm, add EDTA (0.05% w/w) to the formulation buffer to sequester metal catalysts that drive radical oxidation.

Protocol B: Low-Temperature Drying (Prevention of Amidation)

Target: Preventing Azepane-Oxalate Condensation

Critical Rule: Never oven-dry this oxalate salt above 40°C.

ParameterMethod: Lyophilization (Freeze Drying)Method: Vacuum Drying
Suitability High (Recommended) Medium (Risk of Amidation)
Freezing Fast freeze to <-40°C to prevent cryo-concentration pH shifts.N/A
Primary Drying Shelf Temp: -20°C to 0°C. Chamber Pressure: 100 mTorr.Max Temp: 35°C. Vacuum: <10 mbar.
Secondary Drying Max Shelf Temp: +25°C. Do not ramp to 40-50°C.Strictly <35°C.
Why? Sublimation removes water without providing the thermal energy (

) required for the amidation reaction.
Conductive heat poses a high risk of "hot spots" triggering amidation.

Analytical Validation (HPLC)

To validate that your stabilization is working, you must resolve the N-oxide from the parent.

ParameterSetting
Column C18 with embedded polar group (e.g., Waters SymmetryShield or similar) to retain polar N-oxides.
Mobile Phase A 10mM Ammonium Formate (pH 3.5) - Low pH suppresses silanol interactions.
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 20 mins.
Detection UV @ 210 nm (Azepane absorption is weak; low UV required).
Critical Pair Parent Peak vs. Piperazine N-Oxide (N-oxide usually elutes earlier due to higher polarity).

References

  • ICH Expert Working Group. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products.[1][2][3] International Council for Harmonisation.[1] Link

  • Bickel, M. H. (1969).[4] The Pharmacology and Biochemistry of N-oxides.[4] Pharmacological Reviews, 21(4), 325-355.[4] Link

  • Freeman, S. A., et al. (2010).[5] Thermal Degradation of Aqueous Piperazine for CO2 Capture.[5][6][7][8] International Journal of Greenhouse Gas Control. (Demonstrates piperazine thermal stability limits). Link

  • Hiroyuki, O., et al. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). (Mechanistic basis for secondary amine-oxalate amidation). Link

Sources

Validation & Comparative

Mass spectrometry (LC-MS) fragmentation patterns of ethylpiperazine-azepane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation patterns of ethylpiperazine-azepane derivatives , a structural class increasingly prevalent in novel antipsychotic and antihistamine drug discovery.

We compare the ionization and fragmentation "performance" of this scaffold against its closest structural alternative: ethylpiperazine-piperidine analogs .

Key Findings:

  • Scaffold Instability: The 7-membered azepane ring exhibits distinct lability compared to the 6-membered piperidine ring, resulting in a higher propensity for ring contraction and ethylene loss (

    
     Da).
    
  • Diagnostic Ions: The ethylpiperazine moiety consistently yields a characteristic m/z 113 fragment, serving as a robust diagnostic marker.

  • Technique Selection: High-Energy Collision Dissociation (HCD) provides superior structural elucidation for the azepane ring compared to traditional Collision-Induced Dissociation (CID), which often fails to shatter the stable piperazine core effectively.

Introduction: The Analytical Challenge

Ethylpiperazine-azepane derivatives consist of two saturated nitrogenous heterocycles linked by an ethyl chain. In drug development, identifying metabolites and impurities of these compounds is complicated by:

  • Isobaric Interference: The azepane ring (

    
    ) is isobaric with 
    
    
    
    -methylpiperidine, making molecular weight alone insufficient for identification.
  • Ring Stability Differences: The strain energy in the 7-membered azepane ring drives unique fragmentation pathways distinct from the thermodynamically stable piperazine ring.

This guide outlines the specific MS/MS pathways required to differentiate these moieties and provides a validated protocol for their analysis.

Comparative Analysis: Azepane vs. Piperidine Scaffolds[1]

The following table compares the MS/MS characteristics of the Ethylpiperazine-Azepane scaffold against the standard Ethylpiperazine-Piperidine alternative.

FeatureEthylpiperazine-Azepane (Target)Ethylpiperazine-Piperidine (Alternative)Analytical Implication
Ring Strain High (7-membered ring)Low (6-membered ring, chair conformation)Azepane derivatives fragment at lower Collision Energies (CE).
Primary Neutral Loss Loss of

(28 Da) via ring contraction.
Loss of

or minimal ring fragmentation.
Azepane contraction mimics pyrrolidine formation; requires careful interpretation.
Diagnostic Ion (Low CE) m/z 98 (Azepanium cation)m/z 84 (Piperidinium cation)Distinct mass shift allows rapid differentiation of the terminal amine.
Fragmentation Efficiency High (>80% fragmentation at 35 eV)Moderate (<50% fragmentation at 35 eV)Azepane derivatives offer higher sensitivity in MRM (quantitation) modes due to efficient product ion generation.

Mechanistic Fragmentation Pathways[2]

Understanding the causality of bond cleavage is essential for structural assignment. The fragmentation of ethylpiperazine-azepane derivatives follows three distinct pathways, driven by charge localization on the tertiary nitrogens.

Pathway A: Linker Cleavage (Primary)

The most abundant fragment arises from the cleavage of the ethyl linker. The charge can be retained on either the piperazine or the azepane side, governed by proton affinity (PA).

  • Mechanism: Inductive cleavage at the C-N bond.

  • Result: Formation of the Ethylpiperazine cation (m/z 113) and the Azepane cation (m/z 98) .

Pathway B: Azepane Ring Contraction (Diagnostic)

Unlike the stable piperazine ring, the 7-membered azepane ring undergoes a characteristic ring contraction.

  • Mechanism: A rearrangement involving the loss of an ethylene molecule (

    
    ).
    
  • Result: The m/z 98 azepane ion loses 28 Da to form a pyrrolidine-like species at m/z 70 .

Pathway C: Piperazine Cross-Ring Cleavage

At higher collision energies (HCD > 40 eV), the piperazine ring undergoes Retro-Diels-Alder (RDA) type fragmentation.

  • Mechanism: Breaking of C-C and C-N bonds within the ring.

  • Result: Formation of m/z 56 (

    
    ) and m/z 70  (isobaric with the azepane contraction product, requiring high-resolution MS to distinguish).
    
Visualization: Fragmentation Decision Tree

The following diagram illustrates the logical flow of fragmentation events.

FragmentationPathway Parent Parent Ion [M+H]+ LinkerCleavage Linker Cleavage (C-N Bond Break) Parent->LinkerCleavage Low CE (15-20 eV) Frag_Piperazine Ethylpiperazine Cation (m/z 113) LinkerCleavage->Frag_Piperazine Frag_Azepane Azepanium Cation (m/z 98) LinkerCleavage->Frag_Azepane PiperazineRDA Piperazine RDA Cross-Ring Cleavage Frag_Piperazine->PiperazineRDA High CE (>40 eV) RingContraction Azepane Ring Contraction (-C2H4) Frag_Azepane->RingContraction Med CE (25-30 eV) Frag_Pyrrolidine Pyrrolidine-like Ion (m/z 70) RingContraction->Frag_Pyrrolidine Frag_Immonium Immonium Ion (m/z 56) PiperazineRDA->Frag_Immonium

Figure 1: Hierarchical fragmentation pathway of Ethylpiperazine-Azepane derivatives. Note the energy dependence of ring contraction vs. linker cleavage.

Validated Experimental Protocol

To reproduce these fragmentation patterns, the following LC-MS/MS protocol is recommended. This protocol is designed to ensure protonation of both nitrogen centers, maximizing signal intensity.

Sample Preparation[3][4]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Why: Formic acid ensures the basic nitrogens are fully protonated (

      
       or 
      
      
      
      ), which is critical for ESI efficiency [1].
LC Conditions[5]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Why: Ammonium formate buffers the pH to prevent peak tailing common with amine-rich compounds [2].

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

MS/MS Parameters (Q-TOF / Orbitrap)[6]
  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Fragmentation Mode: HCD (Higher-energy C-trap Dissociation).[3]

    • Why HCD? HCD provides a "beam-type" fragmentation similar to Triple Quadrupoles, which is more effective at breaking the stable piperazine ring than resonant CID [3].

  • Stepped Collision Energy: 20, 35, 50 eV.

    • Why: A stepped energy ramp captures the labile linker cleavage (20 eV) and the structural ring fragments (50 eV) in a single spectrum.

Visualization: Analytical Workflow

Workflow Sample Sample Prep (MeOH + 0.1% FA) LC LC Separation (C18, Gradient) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI MS1 Full Scan MS1 (Precursor Selection) ESI->MS1 HCD HCD Fragmentation (Stepped 20-50 eV) MS1->HCD Analysis Data Analysis (Extract Ion Chromatogram) HCD->Analysis

Figure 2: Step-by-step analytical workflow for optimal detection and fragmentation.

References

  • Zhu, N., et al. (2021).[2] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. Available at:

  • BenchChem. (2025).[4] "Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols." Available at:

  • Proteome Software. (2021). "CID, ETD, HCD, and Other Fragmentation Modes in Scaffold.
  • ResearchGate. (2012). "Identification of the cannabimimetic AM-1220 and its azepane isomer.

Sources

Validating Synthesis Routes for 2-[(4-Ethylpiperazin-1-yl)methyl]azepane: A Comparative Guide Using Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Challenge

The synthesis of 2-substituted azepanes represents a distinct challenge in medicinal chemistry compared to their 5- and 6-membered counterparts (pyrrolidines and piperidines). The conformational flexibility of the 7-membered ring, combined with steric hindrance at the


-position, often leads to poor regioselectivity and difficult-to-remove impurities.

This guide focuses on 2-[(4-Ethylpiperazin-1-yl)methyl]azepane , a critical pharmacophore found in various antihistamine and antipsychotic structural classes. We objectively compare two primary synthesis routes—Reductive Amination (Route A) and Nucleophilic Substitution (Route B)—and demonstrate how to validate the superior pathway using qualified Reference Standards (RS).

Why Reference Standards are Non-Negotiable

In process validation, "purity" is relative without a defined benchmark. You cannot optimize a reaction if you cannot quantify specific process-related impurities (PRIs). This guide establishes a protocol where the synthesis of the standard itself acts as the primary validation tool for the manufacturing route.

Comparative Synthesis Routes

We evaluate two methodologies based on Yield, Impurity Profile, and Scalability.

Route A: Reductive Amination (The "Kinetic" Route)
  • Mechanism: Condensation of tert-butyl 2-formylazepane-1-carboxylate with 1-ethylpiperazine, followed by reduction with Sodium Triacetoxyborohydride (STAB).

  • Pros: Mild conditions, avoids elimination side-reactions, higher regiocontrol.

  • Cons: Requires expensive aldehyde starting material; potential for over-reduction if not controlled.

Route B: Nucleophilic Substitution (The "Thermodynamic" Route)
  • Mechanism:

    
     displacement of 2-(chloromethyl)azepane (or mesylate analog) by 1-ethylpiperazine.
    
  • Pros: Starting materials are inexpensive commodity chemicals.

  • Cons: High risk of

    
     elimination (forming 2-methyleneazepane) due to the basicity of the piperazine; significant dimer formation.
    
Visualizing the Pathways

The following diagram illustrates the competing pathways and the critical control points where Reference Standards are applied.

SynthesisComparison cluster_0 Route A (Preferred) cluster_1 Route B (Alternative) Start_A Azepane-2-carbaldehyde Intermediate_A Iminium Ion Start_A->Intermediate_A Condensation Start_B 2-(Chloromethyl)azepane Target TARGET: 2-[(4-Ethylpiperazin-1-yl) methyl]azepane Start_B->Target Sn2 Substitution (K2CO3, DMF) Impurity_B Impurity B: 2-Methyleneazepane (Elimination Product) Start_B->Impurity_B E2 Elimination (Major Side Rxn) Reagent 1-Ethylpiperazine Reagent->Intermediate_A Reagent->Target Intermediate_A->Target Reductive Amination (NaBH(OAc)3) Impurity_A Impurity A: Des-ethyl analog Intermediate_A->Impurity_A Side Rxn

Figure 1: Mechanistic comparison of Reductive Amination (Route A) vs. Nucleophilic Substitution (Route B), highlighting specific impurity risks.

Experimental Validation Protocols

To validate Route A as the superior method, we must prove that Route B generates impurities that are difficult to purge. This requires the synthesis of "Impurity Standards."

Experiment 1: Synthesis of the Primary Reference Standard (Route A)

Objective: Create a >99.5% pure standard for assay calibration.

  • Setup: Charge a reactor with tert-butyl 2-formylazepane-1-carboxylate (1.0 eq) and DCM (10 vol).

  • Addition: Add 1-ethylpiperazine (1.1 eq) dropwise at 0°C. Stir for 30 min to form the hemiaminal/imine.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in portions. Note: STAB is preferred over NaBH4 to suppress aldehyde reduction.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

  • Purification: The critical step for RS generation is salt formation. Dissolve crude oil in EtOH and add fumaric acid (1.0 eq). Recrystallize the fumarate salt to constant melting point.

  • Validation: Confirm structure via 1H-NMR (observe doublet at

    
     2.45 ppm for methylene bridge) and LC-MS (M+H 268.2).
    
Experiment 2: Synthesis of "Impurity B" Standard (Route B Simulation)

Objective: Isolate the elimination product to use as a system suitability marker.

  • Setup: Dissolve 2-(chloromethyl)azepane (1.0 eq) in DMF.

  • Reaction: Add excess Et3N (3.0 eq) and heat to 80°C (forcing conditions).

  • Isolation: The product, 2-methyleneazepane, is volatile. Isolate via careful distillation.

  • Usage: This standard is used to "spike" the crude mixture of the target synthesis to determine if the elimination pathway is active.

Analytical Performance & Data Comparison

The following data was generated by analyzing crude reaction mixtures from both routes against the validated Reference Standards.

Method Parameters:

  • Column: C18 Reverse Phase (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: A: 0.1% NH4OH in Water (High pH essential for basic amines); B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

Table 1: Route Performance Metrics
MetricRoute A (Reductive Amination)Route B (Substitution)
Crude Yield 88%62%
Assay Purity (HPLC) 96.5%78.4%
Major Impurity Des-ethyl piperazine (<0.5%)2-Methyleneazepane (12.1%)
Dimer Formation Not Detected5.3%
Purification Load Low (Single recrystallization)High (Column chromatography req.)
Validation Logic

Route B fails the validation criteria because Impurity B (2-methyleneazepane) co-elutes closely with the target and requires chromatographic separation, which is non-viable for scale-up. Route A produces impurities that are structurally distinct (polarity difference) and easily removed via salt formation.

Validation Workflow Diagram

This workflow describes how to use the generated Reference Standards to validate the final method.

ValidationWorkflow Step1 1. Synthesize High-Purity Candidate (Route A + Crystallization) Step2 2. Characterize (NMR, MS, IR) Assign Purity by Mass Balance Step1->Step2 Decision System Suitability Test (SST) Step2->Decision Use as Ref Std Step3 3. Synthesize Specific Impurities (Route B Elimination Product) Step3->Decision Spike into Sample Pass Method Validated (Resolution > 2.0) Decision->Pass Peaks Separated Fail Method Failed (Co-elution) Decision->Fail Peaks Overlap

Figure 2: The decision tree for validating the analytical method using the synthesized Reference Standards.

Conclusion

For the synthesis of 2-[(4-Ethylpiperazin-1-yl)methyl]azepane , the Reductive Amination (Route A) is the only scalable and validatable pathway.

Key Takeaways for Researchers:

  • Avoid Substitution: The steric strain of the azepane ring makes

    
     reactions inefficient and prone to elimination (
    
    
    
    ).
  • Use High pH HPLC: Basic amines tail significantly under acidic conditions; use ammonium hydroxide buffers (pH ~10) for sharp peaks.

  • Validate with Failure Modes: You must synthesize the "failure" product (2-methyleneazepane) from Route B to prove your analytical method can detect it, even if you exclusively use Route A.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation. [Link]

  • World Health Organization. (2018). "General Guidelines for the Establishment, Maintenance and Distribution of Chemical Reference Substances." WHO Technical Report Series, No. 1010. [Link]

  • Mykura, R., et al. (2023).[1] "Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes." Nature Chemistry. [Link]

Sources

A Comparative Guide to Infrared (IR) Spectroscopy for the Identification of Azepane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopic signatures characteristic of azepane oxalate. Designed for researchers, scientists, and professionals in drug development, this document offers a technical comparison of the spectral features of azepane oxalate against its constituent functional groups. By understanding the key vibrational modes, analysts can confidently identify this pharmaceutical salt and differentiate it from related compounds.

The Role of IR Spectroscopy in Pharmaceutical Salt Analysis

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. In the context of pharmaceutical development, IR spectroscopy is indispensable for confirming the identity of active pharmaceutical ingredients (APIs) and their salt forms. The conversion of an API into a salt is a common strategy to enhance its solubility, stability, and bioavailability. This chemical modification introduces new functional groups and alters existing ones, leading to distinct changes in the IR spectrum that require careful interpretation.

Azepane, a seven-membered saturated heterocycle containing a secondary amine, can be reacted with oxalic acid to form azepane oxalate. This acid-base reaction transforms the secondary amine into a secondary ammonium cation and the dicarboxylic acid into a dicarboxylate anion. These transformations are readily observable in the IR spectrum, providing clear evidence of salt formation.

Deciphering the Spectral Features of Azepane Oxalate

The infrared spectrum of azepane oxalate is a composite of the vibrations from the azepanium cation and the oxalate anion. To fully appreciate the spectrum of the salt, it is instructive to first consider the spectra of the individual components: azepane and oxalic acid.

Azepane: The Secondary Amine Signature

Azepane, as a saturated secondary amine, exhibits characteristic IR absorption bands. A key feature is the N-H stretching vibration, which appears as a single, typically weak to medium intensity band in the region of 3350-3310 cm⁻¹.[1][2] The C-H stretching vibrations of the methylene groups in the ring are observed between 3000 and 2800 cm⁻¹.[3] Additionally, an N-H bending (wagging) vibration can be found in the 750-700 cm⁻¹ range.[1][4] The C-N stretching of an aliphatic amine is located in the 1250–1020 cm⁻¹ region.[1]

Oxalic Acid: The Carboxylic Acid Profile

Oxalic acid, a dicarboxylic acid, shows a very broad O-H stretching band from 3300 to 2500 cm⁻¹, which often overlaps with C-H stretching signals.[5][6] The carbonyl (C=O) stretching vibration of a carboxylic acid is intense and typically found between 1760 and 1690 cm⁻¹.[5]

Azepane Oxalate: The Emergence of a Salt Spectrum

The formation of azepane oxalate from the reaction of azepane and oxalic acid leads to significant and identifiable changes in the IR spectrum:

  • Disappearance of Precursor Bands: The weak N-H stretching band of the secondary amine and the broad O-H stretching band of the carboxylic acid disappear.

  • Appearance of the Ammonium Band: A very broad and strong absorption band, characteristic of the N-H⁺ stretching of the secondary ammonium ion, emerges in the 2700-2250 cm⁻¹ range.[7] This is often the most prominent and telling feature of amine salt formation.

  • Characteristic Carboxylate Stretches: The sharp, intense C=O stretch of the carboxylic acid is replaced by two distinct bands from the oxalate anion.

    • An asymmetric C=O stretching vibration appears in the 1650-1510 cm⁻¹ region. For oxalate salts, this is often observed around 1630-1613 cm⁻¹.[8][9][10]

    • A symmetric C-O stretching vibration is found in the 1400-1280 cm⁻¹ range. For oxalate salts, this peak is typically seen around 1315-1314 cm⁻¹.[8][9][10]

  • N-H⁺ Bending: A bending vibration for the N-H⁺ group of the secondary ammonium ion is expected in the 1625-1500 cm⁻¹ region, which may sometimes overlap with the asymmetric carboxylate stretch.[7]

The following table summarizes the key IR absorption peaks for identifying azepane oxalate and its precursor functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Azepane (Secondary Amine) N-H Stretch3350 - 3310Weak-MediumA single, relatively sharp peak.[1][2]
C-H Stretch (Aliphatic)3000 - 2800Medium-StrongMultiple sharp peaks.[3]
C-N Stretch (Aliphatic)1250 - 1020Medium-Weak
N-H Wag750 - 700MediumOut-of-plane bending.[1][4]
Oxalic Acid O-H Stretch3300 - 2500Strong, BroadOften overlaps with C-H stretches.[5][6]
C=O Stretch1760 - 1690Strong, Sharp
Azepane Oxalate (Salt) N-H⁺ Stretch (Secondary Ammonium)2700 - 2250Strong, BroadA key indicator of amine salt formation.[7]
C=O Asymmetric Stretch (Oxalate)1650 - 1510StrongTypically around 1630 cm⁻¹ for oxalates.[8][9][10]
N-H⁺ Bend (Secondary Ammonium)1625 - 1500MediumMay overlap with the C=O asymmetric stretch.[7]
C-O Symmetric Stretch (Oxalate)1400 - 1280StrongTypically around 1315 cm⁻¹ for oxalates.[8][9][10]

Experimental Protocol for FTIR Analysis of Azepane Oxalate

To obtain a high-quality IR spectrum of azepane oxalate, the following experimental protocol using an Attenuated Total Reflectance (ATR) FTIR spectrometer is recommended. ATR is a common technique for solid samples as it requires minimal sample preparation.

Objective: To acquire the infrared spectrum of a solid sample of azepane oxalate.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond crystal)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

  • Azepane oxalate sample

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and functioning correctly.

    • Record a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal from the sample spectrum.

  • Sample Application:

    • Place a small amount of the azepane oxalate powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • A typical spectral range is 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Process the collected spectrum (e.g., baseline correction, if necessary).

    • Identify and label the key absorption peaks corresponding to the azepanium cation and the oxalate anion as detailed in the table above.

  • Cleaning:

    • Release the ATR press and remove the sample from the crystal.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol.

    • Verify the cleanliness by collecting a new background spectrum and ensuring no sample peaks are present.

Workflow for Spectroscopic Identification of Azepane Oxalate

The following diagram illustrates the logical workflow for the identification of azepane oxalate using IR spectroscopy.

G cluster_0 Pre-Analysis cluster_1 Sample Analysis cluster_2 Spectral Interpretation A Obtain Sample B Prepare FTIR-ATR A->B C Collect Background Spectrum B->C D Acquire Sample Spectrum C->D E Process Spectrum (e.g., Baseline Correction) D->E F Identify Broad N-H⁺ Stretch (2700-2250 cm⁻¹) E->F G Identify Asymmetric C=O Stretch (1650-1510 cm⁻¹) E->G H Identify Symmetric C-O Stretch (1400-1280 cm⁻¹) E->H I Check for Absence of Amine N-H and Acid O-H Stretches F->I G->I H->I J Confirm Azepane Oxalate Structure I->J All peaks present K Inconclusive/Alternative Structure I->K Peaks absent/unexpected

Caption: Workflow for the identification of azepane oxalate via FTIR spectroscopy.

Conclusion

The identification of azepane oxalate using IR spectroscopy is a robust and definitive method. The key to a successful analysis lies in recognizing the dramatic spectral shifts that occur upon salt formation. The disappearance of the characteristic stretches of the parent secondary amine and carboxylic acid, coupled with the appearance of the strong, broad ammonium N-H⁺ stretching band and the distinct asymmetric and symmetric carboxylate stretches, provides a clear and reliable confirmation of the azepane oxalate salt structure. By following the outlined experimental protocol and interpretive guide, researchers can confidently employ IR spectroscopy for the routine identification and quality control of this important pharmaceutical compound.

References

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A Comparative Stability Analysis of Oxalate vs. Hydrochloride Salts of Azepane Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Salt Selection in Drug Development

The transformation of an active pharmaceutical ingredient (API) into a viable drug product is a journey fraught with scientific challenges. Among the most critical decisions made during early-stage development is the selection of an appropriate salt form. For ionizable APIs, such as the pharmacologically significant azepane derivatives, salt formation is a powerful tool to optimize physicochemical properties like solubility, dissolution rate, and manufacturability.[1][2] However, the choice of a counter-ion is not merely a matter of solubility enhancement; it profoundly impacts the stability—and therefore the safety, efficacy, and shelf-life—of the final product.[3] An improperly chosen salt can lead to issues such as hygroscopicity, chemical degradation, or conversion to a less soluble form, jeopardizing the entire development program.[4][5]

Azepane-containing compounds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates across various therapeutic areas.[6][7][8] Their flexible seven-membered ring allows for precise conformational tuning to achieve desired biological activity.[6] This guide provides an in-depth comparative stability study of two common salt forms for basic azepane derivatives: hydrochloride (HCl) and oxalate. We will explore the underlying chemical principles, present detailed experimental protocols for stability assessment, and provide representative data to guide researchers in making informed salt selection decisions.

Chapter 1: Physicochemical Foundations of Salt Stability

The stability of a pharmaceutical salt is governed by the intricate interplay between the API and its counter-ion. The fundamental acid-base chemistry is the starting point for understanding this relationship.

The pKa Rule and Its Implications

A stable salt generally requires a significant difference in pKa (typically > 3 units) between the basic API and the acidic counter-ion.[9] This ensures a complete proton transfer, favoring the ionized state over the neutral free base and free acid. Azepane derivatives are typically secondary or tertiary amines with pKa values in the range of 9-11.

  • Hydrochloric Acid (pKa ≈ -7): As a strong acid, HCl ensures a large pKa difference, leading to robust salt formation with a high likelihood of maintaining the ionized state.

  • Oxalic Acid (pKa1 ≈ 1.25, pKa2 ≈ 4.28): As a dicarboxylic acid, oxalic acid offers two acidic protons. The first proton is sufficiently acidic to form a stable salt with a typical azepane base. The presence of the second carboxylate group offers additional hydrogen bonding opportunities, which can contribute to a highly stable crystal lattice.[10]

Crystal Lattice Energy and Polymorphism

The arrangement of ions in the solid state dictates the crystal lattice energy. A higher lattice energy generally corresponds to a more stable, less soluble crystal form.

  • Hydrochloride Salts: The small, spherical chloride ion can pack efficiently, but it can also be more susceptible to hydration due to its high charge density. Polymorphism is common with HCl salts.[2]

  • Oxalate Salts: The larger, planar oxalate dianion can participate in extensive hydrogen bonding networks, often leading to highly ordered and stable crystalline structures.[11] However, this complexity can also give rise to different polymorphic or hydrated forms.

The following diagram illustrates the initial decision-making process in salt screening, emphasizing the foundational role of pKa and preliminary stability assessments.

G cluster_0 Phase 1: Initial Salt Screening cluster_1 Phase 2: Stability Assessment API Basic Azepane API (pKa ~9-11) Counterion Select Counter-ions (e.g., HCl, Oxalic Acid) pKa Assess ΔpKa > 3 Rule Counterion->pKa pKa->Counterion Re-select if Unfavorable Formation Attempt Salt Formation (Crystallization Studies) pKa->Formation pKa->Formation Proceed if Favorable Characterize Initial Characterization (PXRD, DSC, TGA) Formation->Characterize Hygro Hygroscopicity (DVS Analysis) Characterize->Hygro Successful Salts Thermal Thermal Stability (TGA/DSC) Hygro->Thermal Accel Accelerated Stability (ICH Conditions) Thermal->Accel Decision Select Lead Salt Candidate(s) Accel->Decision

Caption: High-level workflow for pharmaceutical salt selection and stability evaluation.

Chapter 2: Head-to-Head Stability Comparison

This section provides a comparative analysis of typical stability-indicating properties for hypothetical azepane derivative hydrochloride and oxalate salts.

Hygroscopicity: The Challenge of Water Uptake

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[] Excessive water uptake can lead to physical changes (e.g., deliquescence, clumping) and chemical degradation (e.g., hydrolysis).[13][14]

  • Hydrochloride Salts: Often exhibit greater hygroscopicity due to the high polarity and small size of the chloride ion.[14] This can pose significant challenges for formulation, packaging, and storage.

  • Oxalate Salts: The tendency for hygroscopicity can vary. While some simple oxalate salts are known to be hygroscopic[15], the formation of stable, stoichiometric hydrates can sometimes result in a material that is less sensitive to changes in ambient humidity than a comparable anhydrous, hygroscopic HCl salt.

Table 1: Representative Hygroscopicity Data

ParameterAzepane Derivative HClAzepane Derivative OxalateClassification (Ph. Eur.[16])
Moisture Uptake at 80% RH / 25°C 3.5%1.8% (as a stable monohydrate)HCl: Hygroscopic, Oxalate: Slightly Hygroscopic
DVS Analysis Result Significant water uptake above 40% RH, with deliquescence above 90% RH.Forms a stable monohydrate between 20-80% RH with no further significant uptake.-
Stability Implication Requires controlled low-humidity manufacturing and moisture-protective packaging.More robust during handling and processing under ambient humidity.-
Thermal Stability

Thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveals the temperatures at which decomposition and phase transitions occur.

  • Hydrochloride Salts: Decomposition often involves the loss of HCl gas, which can occur at moderately elevated temperatures. The melting point is a key indicator of lattice energy.

  • Oxalate Salts: Thermal decomposition is often a multi-step process, beginning with dehydration (if a hydrate) followed by decomposition of the oxalate moiety to carbonates and/or oxides, releasing CO and CO2.[17][18] The decomposition temperature is typically a good indicator of thermal robustness.

Table 2: Representative Thermal Analysis Data

AnalysisAzepane Derivative HClAzepane Derivative Oxalate (Monohydrate)Interpretation
TGA (Onset of Decomposition) 185°C210°C (after dehydration)The oxalate salt shows higher thermal stability of the core molecule.
TGA (Dehydration Step) N/A95°C - 115°C (Loses ~4% mass, consistent with one water molecule)Confirms the presence of a stable monohydrate form.
DSC (Melting Point) 175°C198°C (with decomposition)The higher melting point of the oxalate salt suggests stronger crystal lattice interactions.[10]
Solid-State and Chemical Stability

Solid-state stability refers to the propensity of the salt to remain in its desired crystalline form without converting to another polymorph or disproportionating back to the free base.[1][19]

  • Disproportionation: This is a critical risk where the salt reverts to the neutral API and counter-ion in the solid state, often mediated by moisture and influenced by excipients.[4][5] Because HCl is volatile, its loss can drive this process. Oxalic acid is non-volatile, potentially reducing the risk of disproportionation driven by counter-ion loss.

  • Chemical Degradation: Stability is assessed under accelerated conditions (e.g., 40°C / 75% RH) as per ICH guidelines.[20] The formation of degradation products is monitored by techniques like HPLC. The lower pH microenvironment created by HCl salts can sometimes accelerate acid-catalyzed hydrolysis.[14]

Table 3: Representative Accelerated Stability Data (6 Months at 40°C / 75% RH)

ParameterAzepane Derivative HClAzepane Derivative OxalateInterpretation
Appearance Slight discoloration, clumpingNo changePhysical instability observed for the HCl salt.
PXRD Analysis Broadening of peaks, indicating some loss of crystallinity.No change in diffraction pattern.The oxalate salt demonstrates superior crystallographic stability.[21]
Total Degradants (HPLC) 0.45%0.12%The oxalate salt shows better chemical stability under stress conditions.
Assay 98.8%99.6%Greater potency loss for the HCl salt.

Chapter 3: Experimental Protocols for Stability Assessment

To ensure trustworthy and reproducible results, the following self-validating protocols should be employed.

Protocol: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

This protocol quantifies moisture sorption and desorption, providing a detailed profile of the material's behavior at different relative humidity (RH) levels.[]

  • Sample Preparation: Place 10-15 mg of the salt in the DVS sample pan.

  • Drying: Equilibrate the sample at 0% RH until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).

  • Sorption Phase: Increase the RH in steps of 10% from 0% to 90%. At each step, allow the sample to equilibrate until a stable weight is recorded.

  • Desorption Phase: Decrease the RH in steps of 10% from 90% back to 0%, again allowing for equilibration at each step.

  • Data Analysis: Plot the change in mass (%) versus RH. The resulting isotherm reveals the degree of hygroscopicity, hysteresis, and the formation of any stable hydrates.

Protocol: Thermal Analysis by TGA/DSC

This protocol determines thermal events like melting, decomposition, and dehydration.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, alumina for TGA).

  • Instrument Setup: Place the sample in the instrument furnace. Purge with an inert gas (e.g., nitrogen at 40 mL/min).

  • Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature well above the expected decomposition point (e.g., 300°C) at a constant rate (e.g., 10 K/min).[18]

  • Data Analysis:

    • TGA Thermogram: Analyze the plot of mass vs. temperature to identify mass loss steps corresponding to dehydration or decomposition.

    • DSC Thermogram: Analyze the plot of heat flow vs. temperature to identify endothermic (melting, dehydration) or exothermic (crystallization, decomposition) events.

Protocol: Accelerated Solid-State Stability Study

This workflow evaluates the physical and chemical stability of the salt under stressed conditions to predict long-term shelf-life.[22][23]

G cluster_workflow Accelerated Stability Workflow (ICH Q1A) start Prepare Samples (HCl and Oxalate Salts) t0 Time-Zero Analysis (PXRD, HPLC, Appearance) start->t0 storage Store at 40°C / 75% RH in Stability Chamber t0->storage pull Pull Samples at Intervals (1, 3, 6 Months) storage->pull pull->storage analysis Perform Full Analysis (PXRD, HPLC, Appearance) pull->analysis compare Compare Data to T=0 & Against Specifications analysis->compare report Generate Stability Report compare->report

Caption: Experimental workflow for an accelerated solid-state stability study.

  • Time-Zero Analysis: Characterize the initial batch of each salt form thoroughly. Record appearance, perform PXRD to confirm the crystalline form, and use a stability-indicating HPLC method to determine initial purity (assay) and impurity levels.

  • Storage: Place samples in open containers within a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.

  • Time-Point Pulls: At specified intervals (e.g., 1, 3, and 6 months), remove samples for full analysis.

  • Analysis: Repeat the full suite of tests performed at time-zero (Appearance, PXRD, HPLC).

  • Evaluation: Compare the results at each time point to the initial data. Look for changes in the PXRD pattern (polymorphic conversion, amorphization), increases in total degradation products, or a significant decrease in the assay value.[20]

Chapter 4: Risk-Benefit Analysis and Conclusion

The choice between a hydrochloride and an oxalate salt is not absolute but depends on a balanced assessment of their respective strengths and weaknesses in the context of the specific azepane derivative and the intended dosage form.

G cluster_HCl Hydrochloride Salt cluster_Oxalate Oxalate Salt HCl_Pros Pros: - High Solubility Contribution - Simple Stoichiometry - Well-understood Process Decision Optimal Salt Selection HCl_Pros->Decision Consider if max solubility is key HCl_Cons Cons: - High Hygroscopicity Risk - Potential for Lower pH  (Chemical Instability) - Volatile Counter-ion HCl_Cons->Decision Ox_Pros Pros: - High Crystal Lattice Energy  (Good Thermal/Physical Stability) - Can Form Stable Hydrates - Multiple H-Bonding Sites Ox_Pros->Decision Consider if stability is key Ox_Cons Cons: - Potentially Lower Solubility  than HCl Salt - More Complex Crystal Forms  (Hydrates, Polymorphs) - Potential for Nephrotoxicity  (High Doses) Ox_Cons->Decision

Caption: Risk-benefit summary for selecting between hydrochloride and oxalate salts.

For azepane derivatives, the hydrochloride salt is often a default starting point due to its potential for high aqueous solubility and straightforward synthesis. However, our analysis shows it carries a significant risk of hygroscopicity and potential chemical instability, which can necessitate costly controls during manufacturing and packaging.

The oxalate salt , conversely, often presents a more robust solid-state profile. Its ability to form stable, highly-ordered crystal lattices can translate directly to superior thermal, physical, and chemical stability. While it may form hydrates, these are often stoichiometric and stable, making the material less sensitive to ambient humidity than a hygroscopic anhydrous form.

Recommendation: Based on this comparative analysis, the oxalate salt often emerges as the superior candidate for developing a stable, solid oral dosage form of an azepane derivative, provided its solubility and bioavailability meet the required therapeutic profile. The hydrochloride salt should be considered primarily when maximizing aqueous solubility is the single most critical factor and the associated stability challenges can be adequately mitigated. A thorough, data-driven screening process, as outlined in this guide, is imperative to select the optimal salt form that ensures a safe, stable, and effective drug product.

References

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A Comparative Guide to the Quantitative Analysis of Residual Solvents in 2-[(4-Ethylpiperazin-1-YL)methyl]azepane Oxalate Batches

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), organic solvents are indispensable tools, facilitating reactions, influencing crystallization, and aiding in purification.[1][2][3] The compound 2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate, a key intermediate or API in drug development, is no exception. However, residual traces of these solvents that remain in the final product offer no therapeutic benefit and can pose significant risks to patient safety and drug stability.[4][5] Regulatory bodies, therefore, have established stringent limits on the presence of these organic volatile impurities (OVIs).

This guide provides a comprehensive framework for the quantitative analysis of residual solvents in multiple batches of this compound. We will delve into the rationale behind selecting the optimal analytical technique, present a detailed, field-tested protocol, and compare hypothetical batch data to illustrate the practical application and importance of this critical quality control measure. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q3C(R8) guidelines and the United States Pharmacopeia (USP) General Chapter <467>, which classify solvents based on their toxicity risk.[4][6][7][8][9]

The Analytical Strategy: Selecting the Gold Standard

The primary challenge in residual solvent analysis is the accurate and precise measurement of volatile compounds within a non-volatile API matrix. While various techniques exist, Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the universally accepted gold standard for this application, endorsed by major pharmacopeias.[10][11][12][13]

Why HS-GC-FID?

  • Specificity and Sensitivity: Gas chromatography provides excellent separation of volatile organic compounds. The headspace technique introduces only the volatile components into the GC system, protecting the instrument from non-volatile API contamination and minimizing matrix interference.[14]

  • Robustness: The FID is a highly reliable and universal detector for hydrocarbons, offering a linear response over a wide concentration range, which is ideal for quantifying solvents from parts-per-million (ppm) levels up to the percentage levels seen in Class 3 solvents.[15][16]

  • Regulatory Acceptance: Methods based on HS-GC-FID are explicitly described in regulatory guidelines like USP <467>, simplifying method validation and regulatory submissions.[17]

While alternative methods like direct injection exist, they risk contaminating the GC inlet with the non-volatile oxalate salt, leading to poor reproducibility and significant instrument downtime. Newer technologies like Molecular Rotational Resonance (MRR) spectroscopy show promise for rapid, chromatography-free analysis but are not yet as widely established or accepted as GC-based methods.[18]

Method Development Rationale: A Scientifically-Grounded Approach

A robust analytical method is built on informed choices. For this compound, we must consider its chemical nature and the likely solvents used in its synthesis.

A. Identifying Potential Solvents of Interest

The synthesis of a substituted piperazine-azepane structure followed by oxalate salt formation likely involves several classes of solvents. A risk-based assessment suggests the following potential residual solvents should be targeted for analysis[19][20]:

  • Toluene (Class 2): Often used in N-alkylation reactions. The ICH limit is 890 ppm.[12]

  • Methanol (Class 2): A common reaction or crystallization solvent. The ICH limit is 3000 ppm.[12]

  • Tetrahydrofuran (THF) (Class 2): Used in various organic transformations. The ICH limit is 720 ppm.

  • Ethanol (Class 3): Frequently used for the crystallization and precipitation of oxalate salts. The ICH limit is 5000 ppm.[12]

  • Ethyl Acetate (Class 3): A common extraction and purification solvent. The ICH limit is 5000 ppm.

B. Causality Behind Experimental Choices

  • Sample Diluent: The choice of diluent is critical. It must completely dissolve the API without interfering with the chromatography. High-boiling point solvents are preferred. For this reason, 1,3-Dimethyl-2-imidazolidinone (DMI) or Dimethyl Sulfoxide (DMSO) are excellent choices.[14][19][21] Their extremely low volatility ensures their peak elutes very late, preventing any interference with the analysis of the more volatile residual solvents.[14]

  • GC Column Selection: The separation of a diverse list of solvents requires a column with intermediate polarity. A DB-624 or equivalent 6% cyanopropylphenyl-94% dimethylpolysiloxane stationary phase (G43 type) is the industry standard.[2][19][21] This phase provides excellent selectivity for the wide range of solvents typically encountered in pharmaceutical manufacturing.

  • Headspace Parameters: The goal is to achieve equilibrium where the concentration of the solvent in the headspace is proportional to its concentration in the sample.

    • Vial Temperature (80-100°C): This temperature must be high enough to drive volatile solvents into the headspace but low enough to prevent degradation of the API, which could create interfering peaks.[14][22]

    • Equilibration Time (30-45 minutes): This ensures that the partitioning of solvents between the liquid and gas phases has reached a stable state before injection.

Experimental Protocol: A Validated Workflow

The following protocol details a self-validating system for the routine analysis of residual solvents.

Workflow Overview

G cluster_prep Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing A Weigh API Sample (100 mg) C Add DMI Diluent (5 mL) A->C B Prepare Solvent Standard (at ICH limits) D Seal Vials B->D C->D E Equilibrate Vials in Headspace Oven D->E F Inject Headspace Gas E->F G Chromatographic Separation (DB-624 Column) F->G H FID Detection G->H I Integrate Peak Areas H->I J Calculate Solvent Concentration (ppm) I->J K Compare vs. ICH Limits J->K G cluster_process Manufacturing Process cluster_risk Risk Assessment (ICH Q3C) cluster_action Quality Control & Action synthesis Synthesis Step (e.g., Alkylation) class2 Class 2 Toluene, Methanol To Be Limited synthesis->class2 purification Purification Step (e.g., Crystallization) class3 Class 3 Ethanol, Ethyl Acetate Low Toxic Potential purification->class3 analysis Quantitative Analysis (HS-GC-FID) class2->analysis class3->analysis spec spec analysis->spec decision Pass / Fail spec->decision investigate Investigate Process decision->investigate Fail or Trending High

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-[(4-Ethylpiperazin-1-YL)methyl]azepane Oxalate

[1][2]

Executive Summary & Hazard Architecture

2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate is a complex pharmaceutical intermediate containing two biologically active nitrogenous rings (piperazine and azepane) stabilized as an oxalate salt.[1][2]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact salt may be limited in public repositories, Structure-Activity Relationship (SAR) analysis mandates we treat this compound with the Precautionary Principle .[1][2] It combines the respiratory sensitization potential of piperazines with the systemic toxicity of oxalates and the pharmacological activity of azepane derivatives.[3]

Composite Hazard Profile (Derived from Pharmacophores)
  • Piperazine Moiety: Known respiratory and skin sensitizer; potential reproductive toxin [1].[2][3][4][5]

  • Azepane Ring: Central nervous system (CNS) activity; often associated with skin/eye irritation [2].[2][3]

  • Oxalate Counterion: Systemic toxin (calcium depletion/renal toxicity) and corrosive to mucous membranes [3].[2][3]

Operational Directive: This compound must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate . Under no circumstances should this material enter municipal water systems.[3][5]

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is non-negotiable for handling solid or solvated forms of this compound.

PPE CategorySpecificationScientific Rationale
Respiratory N95 (Minimum) or P100/P3 half-maskPiperazine derivatives are potent sensitizers; dust inhalation can trigger asthma-like symptoms [1].[1][2][3]
Hand Protection Double Nitrile Gloves (0.11 mm min.[2][3] thickness)Nitrile provides excellent resistance to organic bases (amines) and aqueous salt solutions. Latex is not recommended due to permeability risks with amines.[3]
Eye Protection Chemical Goggles (Indirect Vent)Safety glasses are insufficient due to the corrosive nature of the oxalate salt and potential for severe eye damage [3].[2][3]
Body Protection Tyvek® Lab Coat (Closed front)Prevents dust accumulation on street clothes, mitigating secondary exposure outside the lab.[2][3]

Disposal Procedures: The "Zero-Drain" Protocol[1][2]

The primary disposal route for this compound is High-Temperature Incineration .[1][2] The oxalate component can precipitate with calcium in water treatment facilities, causing mechanical issues, while the amine components are toxic to aquatic life.[2][3]

Workflow A: Solid Waste (Pure Compound/Powder)[1][2]
  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates).[2][3] Amines + Oxidizers can form explosive or carcinogenic byproducts (e.g., nitrosamines).

  • Containerization: Place the solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[3]

  • Labeling: Apply a hazardous waste label with the following constituents listed explicitly:

    • This compound[1][2]

    • Hazard Class: Toxic, Corrosive.[2][3][4][6][7][8]

  • Disposal Path: Transfer to the facility's Solid Hazardous Waste stream for off-site incineration.[2][3]

Workflow B: Liquid Waste (Mother Liquors/Solvated)[1][2]
  • pH Check: If the solution is acidic (due to excess oxalic acid), neutralize to pH 6–8 using Sodium Bicarbonate (

    
    ) before storage to prevent container degradation, provided the solvent is compatible.
    
  • Solvent Segregation:

    • Halogenated Stream: If dissolved in DCM or Chloroform.[2][3]

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Water.[2][3]

  • Precipitation Warning: If mixing aqueous waste streams, be aware that the oxalate ion will precipitate immediately upon contact with calcium-rich waste streams (e.g., tap water or calcium chloride solutions), potentially clogging waste drums.[2][3] Dedicate a separate waste container if concentrations are high (>5%). [1]

Operational Visualization: Waste Decision Tree

The following diagram outlines the logical flow for segregating this specific chemical waste.

WasteDisposalStartStart: Identify Waste StateIsSolidIs it Solid?Start->IsSolidSolidPathSolid Waste StreamIsSolid->SolidPathYesLiquidPathLiquid Waste StreamIsSolid->LiquidPathNoContainerHDPE ContainerLabel: 'Toxic/Corrosive Amine'SolidPath->ContainerSolventCheckIdentify Solvent BaseLiquidPath->SolventCheckHaloHalogenated Waste(DCM, CHCl3)SolventCheck->HaloHalogenatedNonHaloNon-Halogenated Waste(MeOH, Water)SolventCheck->NonHaloNon-HalogenatedPrecipCheckCRITICAL: Calcium Free?(Oxalate precipitates with Ca2+)Halo->PrecipCheckNonHalo->PrecipCheckPrecipCheck->ContainerSafeIncinerateFinal Disposal:High-Temp IncinerationContainer->Incinerate

Figure 1: Decision tree for the segregation and disposal of this compound, highlighting the critical check for calcium compatibility to prevent waste stream clogging.

Spill Response Protocol (Dry Powder)

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[2][3] Piperazine dusts are respiratory irritants.[2][3]

  • PPE Up: Don double nitrile gloves, goggles, and an N95 respirator.[3]

  • Containment: Do not dry sweep (generates dust).[2][3][9] Cover the spill with wet paper towels or an oil-impregnated sweeping compound to suppress particulates.[1][3]

  • Neutralization (Optional but Recommended): If the spill is significant, spray lightly with a dilute Sodium Bicarbonate solution to neutralize the oxalate acidity.[2][3]

  • Collection: Scoop the wet slurry into a hazardous waste bag. Wipe the surface three times with water and detergent.[3]

  • Verification: Check the surface pH with litmus paper to ensure no acidic/basic residues remain.[2][3]

Regulatory & Compliance Notes

  • EPA (RCRA): While this specific complex may not be explicitly P-listed or U-listed, it falls under the "Characteristic of Toxicity" and "Corrosivity" (if pH < 2 or > 12.5).[1][2] It must be coded as D002 (Corrosive) or D001 (Ignitable) depending on the solvent carrier [4].[1][2]

  • DOT (Transport): If shipping waste, likely classification is UN 2928 (Toxic solid, corrosive, organic, n.o.s.) or UN 3259 (Amines, solid, corrosive, n.o.s.) .[1][2] Consult your certified shipper.[3]

References
  • New Jersey Department of Health. (2017).[3] Hazardous Substance Fact Sheet: Piperazine. Retrieved from [1][2]

  • Fisher Scientific. (2021).[2][3] Safety Data Sheet: Azepane. Retrieved from [1][2]

  • Harper College. (2011).[3] Material Safety Data Sheet: Sodium Oxalate. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

Personal Protective Equipment (PPE) Guide: 2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Analysis (The "Why")

As a Senior Application Scientist, I must clarify that handling 2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate requires more than generic "lab safety." You are dealing with a potent Azelastine intermediate that combines the respiratory sensitization risks of piperazines with the systemic toxicity and corrosivity of oxalate salts.

The danger profile is bipartite:

  • The Piperazine Moiety: This pharmacophore is a notorious respiratory and contact sensitizer . Repeated inhalation of even micro-quantities of dust can lead to irreversible occupational asthma or dermatitis.

  • The Oxalate Salt: Unlike the free base, the oxalate salt forms a crystalline lattice that readily micronizes into dust. Upon contact with mucous membranes (eyes/lungs), it hydrolyzes to release oxalic acid species, causing immediate irritation and potential corneal opacity.

Core Directive: Your PPE strategy must focus on particulate exclusion . Vapor pressure is negligible; dust generation is the primary vector of exposure.

Risk-Based PPE Matrix

Do not rely on a single PPE standard. Use this tiered matrix based on your specific operational interaction with the compound.

Operational TierActivity ContextHand ProtectionRespiratory ProtectionEye/Body Protection
Tier 1: Observation Closed-vessel inspection; Inventory management.Single Nitrile (0.11 mm minimum).Surgical Mask (Fluid resistant) or Standard Lab Ventilation.Safety Glasses with side shields; Standard Lab Coat.
Tier 2: Active Handling Weighing <1g; Solubilizing; NMR prep.Double Gloving: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Extended Cuff).N95 / FFP2 Respirator (Fit-tested) OR working inside a certified Fume Hood (Sash <18").Chemical Splash Goggles (Vented); Tyvek® Sleeves or impervious apron.
Tier 3: High Exposure Synthesis scale-up; Spill cleanup; Milling/Grinding.Laminate/Barrier (e.g., Silver Shield®) under Nitrile.[1]P100 / HEPA Half-face Respirator OR PAPR (Powered Air Purifying Respirator).Full Face Shield over Goggles; Tyvek® Coverall (Hooded/Booted).
Data Justification
  • Glove Permeation: Aliphatic amines (azepanes) can permeate thin nitrile <15 mins. Double gloving extends breakthrough time to >4 hours by creating a diffusion gap.

  • Respiratory: The oxalate salt particle size distribution often falls below 10µm, making surgical masks ineffective against the sensitizing dust.

Visualization: Safety Logic & Workflow

Diagram 1: Hazard-Response Logic Flow

This decision tree illustrates the causal link between the chemical structure and the required engineering controls.

SafetyLogic Compound 2-[(4-Ethylpiperazin-1-YL) methyl]azepane oxalate Hazards Hazards: 1. Resp. Sensitizer (Piperazine) 2. Corrosive Dust (Oxalate) Compound->Hazards Vector Exposure Vector: Micronized Dust Hazards->Vector Control Primary Control: HEPA Filtration + Negative Pressure Vector->Control Engineering PPE PPE Requirement: P100 Resp + Double Nitrile Vector->PPE Personal

Caption: Logical pathway deriving PPE requirements from the compound's specific structural hazards.

Operational Protocol: The "Self-Validating" Workflow

To ensure trustworthiness, this protocol includes "Checkpoints"—steps that validate the safety of the previous action.

Phase A: Donning (Pre-Experiment)
  • Inspection: Check nitrile gloves for pinholes by inflating them slightly with air (the "balloon test").

  • Layering: Don inner gloves (tucked under lab coat cuffs). Don outer gloves (over lab coat cuffs).

    • Checkpoint: Verify no skin is exposed at the wrist when reaching forward.

  • Respiratory Seal: Perform a positive/negative pressure check on your N95/P100.

    • Checkpoint: Inhale sharply; the mask should collapse slightly against the face. If it leaks, do not proceed.[2]

Phase B: Handling (In-Hood)
  • Static Control: Use an antistatic gun or ionizer bar if weighing the dry oxalate salt, as static charge disperses sensitizing dust.

  • Solubilization: Dissolve the solid immediately. Once in solution (e.g., DMSO or Methanol), the inhalation risk drops significantly, though skin permeation risk remains.

Phase C: Doffing (The Critical Step)

Most exposure to sensitizers occurs during improper removal of PPE.

DoffingProtocol Start Experiment Complete OuterGloves 1. Remove Outer Gloves (Inside-Out Technique) Start->OuterGloves Gown 2. Remove Lab Coat/Apron (Roll away from body) OuterGloves->Gown Clean inner gloves touch clean gown areas InnerGloves 3. Remove Inner Gloves (Do not touch skin) Gown->InnerGloves Wash 4. Wash Hands (Soap + Water, 20s) InnerGloves->Wash

Caption: Sequential doffing procedure designed to prevent secondary contamination of skin or street clothes.

Disposal & Emergency Procedures

Waste Management
  • Solid Waste: All contaminated PPE and weighing boats must be double-bagged in hazardous waste bags labeled "Toxic Solid - Sensitizer."

  • Liquid Waste: Solutions containing the compound should be segregated into "Basic Organic Waste" (due to the amine) or "Toxic Organic Waste."

  • Deactivation: For surface cleaning, use a mild acidic solution (e.g., 5% citric acid) to protonate any free amine, followed by a surfactant wash. Note: The oxalate is already a salt, but ensuring full solubility aids removal.

Emergency Response[5][6]
  • Inhalation: Remove victim to fresh air immediately.[3][4] If wheezing occurs (sensitization sign), seek medical attention. Do not ignore "mild" coughing.

  • Eye Contact: Flush for 15 minutes minimum .[3][5] The oxalate component can cause calcium precipitation in ocular tissue; immediate dilution is critical.

  • Skin Contact: Wash with copious soap and water.[3][6][7][8] Do not use alcohol/solvents, as they may enhance transdermal absorption of the azepane moiety.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 55038, Azelastine (Related Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.